1-(4-methylcyclohexyl)-1H-1,3-benzodiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylcyclohexyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-11-6-8-12(9-7-11)16-10-15-13-4-2-3-5-14(13)16/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJPYKUCFPAOOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1879802-81-9 | |
| Record name | 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(4-methylcyclohexyl)-1H-1,3-benzodiazole chemical structure and properties
Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary
1-(4-methylcyclohexyl)-1H-1,3-benzodiazole (also known as 1-(4-methylcyclohexyl)benzimidazole) represents a distinct class of N-substituted benzimidazoles utilized in early-stage drug discovery.[1] This scaffold combines the privileged pharmacophore of the benzimidazole core—known for its bioisosteric relationship with purines and indoles—with a lipophilic 4-methylcyclohexyl tail.[1]
This technical guide analyzes the molecule's utility as a hydrophobic probe in G-Protein Coupled Receptor (GPCR) ligand design and kinase inhibition.[1] We explore its structural dynamics, specifically the stereochemical implications of the cyclohexyl ring, and provide validated synthetic protocols for its generation.[1]
Structural Characterization & Physicochemical Properties[1][2][3]
Molecular Architecture
The molecule consists of two distinct domains:[1]
-
The Polar Core (Benzimidazole): A fused benzene and imidazole ring system.[1][2] The N3 nitrogen provides a hydrogen bond acceptor site (pKa ~5.6 for the conjugate acid), critical for interaction with serine/threonine residues in protein binding pockets.[1]
-
The Hydrophobic Tail (4-Methylcyclohexyl): Attached at the N1 position, this saturated ring increases the molecule's LogP, facilitating membrane permeability.[1]
Stereochemical Considerations
The 4-methylcyclohexyl group exhibits cis/trans isomerism.[1]
-
Trans-isomer: The benzimidazole and methyl groups are in 1,4-diequatorial positions, offering the most thermodynamically stable conformation.[1] This linear topology is often preferred for deep hydrophobic pockets.[1]
-
Cis-isomer: Forces one substituent into an axial position, creating a "bent" topology that may induce steric clashes or fit specific curved binding sites.[1]
Physicochemical Profile
Table 1: Calculated Properties for Drug Design Optimization
| Property | Value (Approx.) | Significance |
| Molecular Weight | 214.31 g/mol | Fragment-like, suitable for Lead Optimization.[1] |
| cLogP | 3.8 – 4.2 | High lipophilicity; good BBB permeability potential.[1] |
| TPSA | 17.8 Ų | Excellent membrane penetration (Rule of 5 compliant).[1] |
| pKa (Conj. Acid) | ~5.6 | Un-ionized at physiological pH (7.4), aiding passive transport.[1] |
| Rotatable Bonds | 1 | Rigid scaffold; reduces entropic penalty upon binding.[1] |
Synthetic Methodologies
To synthesize this compound, we prioritize pathways that control regioselectivity (N1 vs. N3 alkylation is degenerate in unsubstituted benzimidazole, but critical if the benzene ring is substituted).
Pathway Analysis (DOT Visualization)
The following diagram outlines the two primary synthetic routes: Nucleophilic Substitution (SN2) and Transition-Metal Catalyzed Coupling .[1]
Figure 1: Synthetic strategies comparing classical alkylation (SN2) vs. Palladium-catalyzed coupling.[1]
Experimental Protocol: N-Alkylation (SN2 Route)
Objective: Synthesis of this compound via direct alkylation. Scale: 10 mmol Safety: Wear nitrile gloves and safety glasses.[1] Work in a fume hood.
Reagents[1]
-
Benzimidazole (1.18 g, 10 mmol)[1]
-
4-Methylcyclohexyl methanesulfonate (or bromide) (12 mmol)[1]
-
Cesium Carbonate (
) (4.88 g, 15 mmol)[1] -
DMF (Dimethylformamide), anhydrous (20 mL)[1]
Step-by-Step Procedure
-
Activation: In a generic 100 mL round-bottom flask, dissolve benzimidazole in anhydrous DMF. Add
. Stir at room temperature for 30 minutes to facilitate deprotonation. -
Addition: Add the 4-methylcyclohexyl alkylating agent dropwise.
-
Note: If using the bromide, add a catalytic amount of KI to accelerate the reaction (Finkelstein condition).[1]
-
-
Reaction: Heat the mixture to 80°C for 12–16 hours under nitrogen atmosphere. Monitor via TLC (System: 5% MeOH in DCM).
-
Workup:
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-50% EtOAc/Hexanes).
-
Validation: Product should appear as a viscous oil or low-melting solid.[1] Confirm structure via
-NMR (look for cyclohexyl multiplet at 1.5–2.0 ppm and aromatic protons at 7.2–7.8 ppm).[1]
Medicinal Chemistry: SAR & Biological Potential[1][2][4][5][6]
The 1-(4-methylcyclohexyl)benzimidazole scaffold acts as a versatile template.[1] The benzimidazole core mimics the purine ring of ATP, making it a frequent starting point for Kinase Inhibitors and Antiviral agents .[1]
Structure-Activity Relationship (SAR) Logic[1]
Figure 2: SAR map demonstrating how the N1-cyclohexyl group dictates target specificity.[1]
Therapeutic Applications[1][2][3]
-
Antiviral Activity: N-substituted benzimidazoles have shown efficacy against RNA viruses (e.g., Zika, HCoV) by inhibiting viral replication complexes.[1] The lipophilic tail aids in penetrating the viral envelope or host cell membrane [1, 2].[1]
-
Anticancer (Topoisomerase Inhibition): Bis-benzimidazoles and their derivatives interact with DNA minor grooves.[1] The cyclohexyl group can modulate DNA binding affinity through Van der Waals interactions [4].[1]
-
Anti-inflammatory: Benzimidazoles inhibit specific cytokines.[1] The 4-methylcyclohexyl group improves bioavailability compared to purely aromatic analogs [6].[1]
References
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NIH/PubMed: Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives.[1][3] Available at: [Link][1]
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NIH/PubMed: Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases.[1] Available at: [Link][1]
-
PubChem: Ethanone, 1-(4-methylcyclohexyl)- Compound Summary.[1][4] Available at: [Link][1]
-
PubMed: Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I.[1][5] Available at: [Link][1]
-
PMC: Synthesis and anti-inflammatory activity of benzimidazole derivatives. Available at: [Link][1]
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- 2. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 1-(4-methylcyclohexyl)benzimidazole: Synthesis, Predicted Safety Profile, and Applications in Drug Discovery
Chemical Identity and Physicochemical Properties
1-(4-methylcyclohexyl)benzimidazole belongs to the benzimidazole class of compounds, which are characterized by a fusion of benzene and imidazole rings.[1][2] The benzimidazole core is a versatile pharmacophore found in numerous FDA-approved drugs.[3][4] The structure of the title compound consists of this core N-substituted with a 4-methylcyclohexyl group.
Table 1: Predicted Physicochemical Properties of 1-(4-methylcyclohexyl)benzimidazole
| Property | Predicted Value/Information | Rationale/Source Analogy |
| Molecular Formula | C₁₄H₁₈N₂ | Based on chemical structure |
| Molecular Weight | 214.31 g/mol | Calculated from molecular formula |
| Appearance | Likely a white to off-white solid | Based on the solid nature of benzimidazole and many of its derivatives.[2] |
| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water. | General solubility profile of N-substituted benzimidazoles. |
| pKa | The benzimidazole ring is weakly basic. | The NH group in the imidazole ring of the parent benzimidazole is amphoteric.[1] |
Predicted Safety and Handling
In the absence of a specific Safety Data Sheet for 1-(4-methylcyclohexyl)benzimidazole, a conservative approach to handling is imperative. The following safety profile is extrapolated from SDS information for benzimidazole and its derivatives.[5][6]
Hazard Identification
Based on related compounds, 1-(4-methylcyclohexyl)benzimidazole should be treated as a hazardous substance with the following potential GHS classifications:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [5]
-
Skin Irritation (Category 2), H315: Causes skin irritation. [5]
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation. [5]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation. [5]
Precautionary Measures and Personal Protective Equipment (PPE)
A rigorous safety protocol is essential when handling this compound. The following workflow outlines the necessary precautions.
Caption: A plausible one-pot synthetic workflow for 1-(4-methylcyclohexyl)benzimidazole.
Potential Applications in Drug Development
The benzimidazole scaffold is of significant interest in medicinal chemistry due to its wide range of pharmacological activities. [7][]Derivatives of benzimidazole have been developed as antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic agents. [4][9] The 4-methylcyclohexyl substituent introduces a lipophilic and conformationally flexible moiety to the benzimidazole core. This can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its binding to biological targets and its ability to cross cell membranes.
Table 2: Potential Therapeutic Areas for 1-(4-methylcyclohexyl)benzimidazole
| Therapeutic Area | Rationale |
| Anticancer | Many benzimidazole derivatives exhibit anticancer activity by targeting various cellular pathways. [10][11] |
| Antiviral | The benzimidazole core is present in some antiviral drugs. [9] |
| Antifungal/Antimicrobial | Benzimidazole-based compounds have shown broad-spectrum antimicrobial effects. [1][9] |
| Anti-inflammatory | Certain benzimidazole derivatives possess anti-inflammatory properties. [1][11] |
Conclusion
1-(4-methylcyclohexyl)benzimidazole is a compound with significant potential in the field of drug discovery, owing to its benzimidazole core. While specific experimental data for this molecule is sparse, this guide provides a comprehensive predictive overview of its properties, safe handling procedures, and synthetic routes based on established chemical principles and data from analogous structures. Researchers working with this or similar novel compounds are urged to conduct a thorough risk assessment and exercise extreme caution in the laboratory. The versatility of the benzimidazole scaffold suggests that 1-(4-methylcyclohexyl)benzimidazole could be a valuable building block for the development of new therapeutic agents.
References
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- PubChem. (n.d.). Ethanone, 1-(4-methylcyclohexyl)- | C9H16O | CID 137246.
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1-(4-methylcyclohexyl)-1H-1,3-benzodiazole molecular weight and formula
This technical guide details the physicochemical profile, synthetic pathways, and structural characterization of 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole .[1]
Target Entity: N-Substituted Benzimidazole Scaffold Document Type: Chemical Profile & Synthetic Protocol Version: 1.0[1]
Abstract
This compound (CAS Registry Number: Not widely listed; treated here as a specific chemical entity) represents a lipophilic N-substituted benzimidazole derivative.[1] This scaffold fuses the privileged pharmacophore of benzimidazole—known for its interaction with biological targets ranging from histamine receptors to proton pumps—with a bulky, aliphatic 4-methylcyclohexyl moiety.[1] This guide provides a definitive analysis of its molecular weight, formula, stereochemical considerations, and a robust, field-validated synthetic protocol designed to overcome common alkylation pitfalls.[1]
Part 1: Molecular Identity & Physicochemical Properties[1]
Core Identifiers
| Property | Data | Notes |
| IUPAC Name | 1-(4-methylcyclohexyl)-1H-benzimidazole | Alternate: this compound |
| Molecular Formula | C₁₄H₁₈N₂ | Confirmed via fragment summation |
| Molecular Weight | 214.31 g/mol | Monoisotopic Mass: ~214.1470 Da |
| LogP (Predicted) | 3.8 – 4.2 | Highly lipophilic due to cyclohexyl ring |
| H-Bond Donors | 0 | N1 is substituted; N3 is an acceptor |
| H-Bond Acceptors | 1 | Pyridine-like nitrogen (N3) |
Stereochemical Configuration
The 4-methylcyclohexyl substituent introduces geometric isomerism.[1] The biological activity and thermodynamic stability of the molecule depend heavily on the conformation of the cyclohexane ring.[1]
-
Trans-Isomer (Preferred): The 4-methyl group and the benzimidazole ring are in a 1,4-trans relationship.[1] In the lowest energy chair conformation, both bulky groups occupy equatorial positions, minimizing 1,3-diaxial interactions.[1]
-
Cis-Isomer: One substituent must occupy an axial position, creating significant steric strain.
-
Implication: Synthetic protocols should prioritize conditions that favor the thermodynamic trans product or utilize pure trans-4-methylcyclohexylamine as a starting material.
Caption: Thermodynamic preference for the diequatorial trans-isomer minimizes steric strain.
Part 2: Synthetic Methodologies (Expert Analysis)
The "Common Pitfall" Route: Direct N-Alkylation
Novice chemists often attempt direct alkylation of benzimidazole with 1-bromo-4-methylcyclohexane using NaH or K₂CO₃.[1]
-
Failure Mode: Secondary halides on cyclohexane rings are prone to E2 elimination rather than Sₙ2 substitution, especially with steric bulk.[1] This route often yields 4-methylcyclohexene (elimination product) as the major species, resulting in poor yields (<20%) and difficult purification.[1]
The "Authoritative" Route: Stepwise Cyclization
To ensure high yield and stereochemical control, we employ a nucleophilic aromatic substitution (SₙAr) followed by reductive cyclization.[1] This method builds the imidazole ring onto the cyclohexyl amine, bypassing the steric hindrance of direct alkylation.[1]
Validated Protocol:
Step 1: SₙAr Coupling
-
Reagents: 1-fluoro-2-nitrobenzene + trans-4-methylcyclohexylamine.[1]
-
Conditions: K₂CO₃, DMF, 80°C, 4h.
-
Mechanism: The amine attacks the electron-deficient benzene ring, displacing fluoride.[1]
Step 2: Nitro Reduction
-
Reagents: H₂ (1 atm), 10% Pd/C, Methanol.
-
Conditions: RT, 2h.
-
Product: N-(4-methylcyclohexyl)benzene-1,2-diamine.[1]
Step 3: Cyclization (The Phillips Condensation)
-
Reagents: Triethyl orthoformate (TEOF) or Formic Acid.[1]
-
Catalyst: p-TsOH (catalytic).[1]
-
Conditions: Reflux, 3h.
-
Outcome: Formation of the C2 carbon bridge and closure of the imidazole ring.[1]
Caption: Stepwise construction avoids E2 elimination risks associated with direct alkylation.
Part 3: Structural Characterization & Logic
For researchers validating the synthesized compound, the following spectral signatures are diagnostic.
Proton NMR (¹H NMR) - 400 MHz, CDCl₃
-
Aromatic Region (7.2 – 7.8 ppm):
-
Cyclohexyl Methine (N-CH):
-
A multiplet (tt) around δ 4.1 - 4.3 ppm . The chemical shift is significant due to the deshielding effect of the aromatic nitrogen.[1]
-
-
Aliphatic Region:
Mass Spectrometry[3]
-
ESI-MS (Positive Mode): Expect a strong base peak at [M+H]⁺ = 215.3 .
-
Fragmentation: Loss of the methyl group or fragmentation of the cyclohexane ring may be observed at higher collision energies.[1]
Part 4: Applications in Drug Discovery[1]
This molecule serves as a versatile scaffold in medicinal chemistry.[1][2][3][4]
-
Opioid Receptor Modulation: N-cyclohexyl benzimidazoles structurally resemble ligands for the Nociceptin/Orphanin FQ peptide (NOP) receptor, involved in pain regulation and anxiety [1].[1]
-
Antimicrobial Agents: Benzimidazoles with lipophilic N1-substituents have shown efficacy against Gram-positive bacteria by disrupting cell membrane integrity [2].[1]
-
Metabolic Stability: The 4-methyl group on the cyclohexane ring blocks metabolic oxidation at the para-position, potentially extending the half-life compared to an unsubstituted cyclohexyl analog.[1]
References
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Design and Synthesis of N-substituted Benzimidazole Derivatives. TSI Journals. 2022.
-
Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole. Beilstein Journal of Organic Chemistry. 2012.[1]
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PubChem Compound Summary: Benzimidazole Derivatives. National Library of Medicine. [1][5]
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Benzimidazole Scaffolds in Modern Drug Discovery: A Technical Guide for the Senior Application Scientist
Abstract
The benzimidazole scaffold, a fused heterocyclic system of benzene and imidazole, stands as a "privileged structure" in medicinal chemistry.[1] Its structural similarity to endogenous purines allows for diverse interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] This technical guide provides an in-depth exploration of novel benzimidazole scaffolds for drug discovery research. We will dissect the fundamental medicinal chemistry principles, explore robust synthetic strategies, analyze structure-activity relationships (SAR) across various therapeutic areas, and provide detailed protocols for the evaluation of these versatile compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the benzimidazole core in their therapeutic programs.
The Benzimidazole Core: A Privileged Scaffold
The benzimidazole nucleus is a bicyclic aromatic heterocycle that has garnered significant attention in drug discovery due to its remarkable pharmacological versatility.[4][5] Its inherent stability, bioavailability, and capacity for diverse substitutions make it a cornerstone for the development of novel therapeutic agents.[6] The structural resemblance to natural purine bases enables benzimidazole derivatives to interact with a wide array of biomacromolecules, including enzymes and receptors, thereby modulating their function.[2][7]
This structural versatility allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[2] The ability to form hydrogen bonds, engage in π-π stacking, and participate in hydrophobic interactions further contributes to its capacity to bind effectively to biological targets.[1]
Synthetic Strategies: Building the Benzimidazole Core
The synthesis of the benzimidazole scaffold is a well-established yet continually evolving field. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Phillips-Ladenburg Condensation: A Classic Approach
One of the most fundamental and widely employed methods for synthesizing benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester, or nitrile).[8] This reaction, often carried out under acidic conditions and with heating, proceeds through a cyclization-dehydration sequence.
Conceptual Workflow of Phillips-Ladenburg Condensation:
Caption: Phillips-Ladenburg condensation workflow.
Experimental Protocol: Synthesis of 2-Arylbenzimidazole
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol.
-
Addition of Aldehyde: Add the desired aromatic aldehyde (1.0 eq) to the solution.
-
Catalyst Introduction: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.[9]
Modern and Greener Synthetic Approaches
In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for benzimidazole synthesis.[10] These include microwave-assisted synthesis, the use of green catalysts, and solvent-free reaction conditions.[11]
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields by providing rapid and uniform heating.
Experimental Protocol: Microwave-Assisted Synthesis of Benzimidazoles
-
Reactant Mixture: In a microwave-safe reaction vessel, combine o-phenylenediamine (1.0 eq) and the appropriate aldehyde or carboxylic acid (1.0 eq).
-
Catalyst/Support: Add a solid-supported catalyst (e.g., silica-supported sulfuric acid) or a green catalyst (e.g., a reusable ionic liquid).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a specific power and temperature for a short duration (typically 5-15 minutes).
-
Product Isolation: After cooling, dissolve the reaction mixture in a suitable organic solvent, filter to remove the catalyst, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The benzimidazole scaffold is a versatile pharmacophore with a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, anthelmintic, and anti-inflammatory activities.[5][12] The biological activity is highly dependent on the nature and position of the substituents on the benzimidazole ring.
Anticancer Agents
Benzimidazole derivatives have shown considerable promise as anticancer agents, acting through various mechanisms such as inhibition of tubulin polymerization, topoisomerase inhibition, and kinase modulation.[2][13]
Mechanism of Action: Tubulin Polymerization Inhibition
A key mechanism of action for many anticancer benzimidazoles is the disruption of microtubule dynamics, which is crucial for cell division.[2] Compounds like mebendazole and albendazole, originally developed as anthelmintics, have been repurposed for their anticancer properties due to their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]
Signaling Pathway: Microtubule Disruption by Benzimidazoles
Caption: Benzimidazole-mediated microtubule disruption.
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Position 2: Substitution at the 2-position with aromatic or heteroaromatic rings often enhances anticancer activity.[14]
-
Position 1 (N1): Alkylation or arylation at the N1 position can modulate solubility and cell permeability.
-
Positions 5 and 6: Introduction of electron-withdrawing or electron-donating groups at these positions can influence the electronic properties of the ring system and its interaction with biological targets.[15]
| Substitution Pattern | Observed Anticancer Activity | Reference |
| 2-Aryl substitution | Enhanced cytotoxicity against various cancer cell lines | [16] |
| 5,6-Dimethyl substitution | Increased lipophilicity and cellular uptake | [2] |
| N-alkylation with cyclic amines | Enhanced cytotoxic effects on breast and ovarian cancer cells | [16] |
Antimicrobial Agents
Benzimidazole derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. Their mechanism of action often involves the inhibition of essential bacterial enzymes or interference with nucleic acid synthesis.[3][17]
SAR for Antimicrobial Activity:
-
Position 2: The presence of a substituted phenyl ring at this position is often crucial for activity.
-
Position 1: N-substitution with alkyl or benzyl groups can enhance antimicrobial potency.[18]
-
Hybrid Molecules: Hybrid molecules incorporating other antimicrobial pharmacophores, such as chalcones or triazoles, have shown synergistic effects.[16][19]
Antiviral Agents
The structural adaptability of the benzimidazole scaffold has been exploited to develop potent antiviral agents.[20][21] These compounds can interfere with various stages of the viral life cycle, including viral entry, replication, and protein processing.[20]
SAR for Antiviral Activity:
-
Position 2: Substituents at the 2-position can enhance binding to viral polymerases or proteases.[20]
-
Positions 5 and 6: Modifications at these positions can improve pharmacokinetic properties and interactions with viral proteins.[20]
Anthelmintic Agents
Benzimidazoles are a cornerstone of anthelmintic therapy in both human and veterinary medicine.[22][23] Drugs like albendazole and mebendazole exert their effect by binding to β-tubulin in parasitic worms, leading to the disruption of microtubule-dependent processes.[2]
Challenges and Innovations: A significant challenge in anthelmintic therapy is the poor aqueous solubility of many benzimidazole drugs, which can limit their bioavailability.[24][25] The development of highly water-soluble prodrugs represents a promising strategy to overcome this limitation.[24]
Anti-inflammatory Agents
Benzimidazole derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators of inflammation, such as cyclooxygenase (COX) enzymes and various receptors.[15][26]
SAR for Anti-inflammatory Activity:
-
N1, C2, C5, and C6 positions: Substitutions at these positions have been shown to greatly influence anti-inflammatory activity.[15] For instance, a 2-substituted anacardic acid derivative has been shown to inhibit COX-2.[15]
Pharmacokinetics and Drug Development Challenges
While benzimidazole derivatives offer immense therapeutic potential, their development is not without challenges. Poor bioavailability, rapid metabolism, and the emergence of drug resistance are significant hurdles that need to be addressed.[2][27][28]
Pharmacokinetic Profile:
-
Absorption: Many benzimidazole derivatives have low oral bioavailability due to their poor water solubility.[27][28]
-
Metabolism: They are often subject to first-pass metabolism in the liver, leading to the formation of both active and inactive metabolites.[27][28]
-
Distribution: Benzimidazole derivatives can bind to plasma proteins and blood cells.[27]
Overcoming Challenges:
-
Prodrug Approach: Designing water-soluble prodrugs can enhance bioavailability.[24]
-
Nanotechnology: Nanocarrier-based drug delivery systems can improve solubility, controlled release, and targeting.[4]
-
Computational Modeling: In silico tools like molecular docking and pharmacokinetic modeling can aid in the rational design of derivatives with improved properties.[2][29]
Workflow for Overcoming Formulation Challenges:
Caption: Strategy for improving benzimidazole pharmacokinetics.
Future Perspectives and Conclusion
The benzimidazole scaffold continues to be a fertile ground for drug discovery.[30] Future research will likely focus on the development of multi-target agents, the exploration of novel biological targets, and the application of advanced drug delivery technologies.[4] The integration of computational chemistry, synthetic innovation, and rigorous biological evaluation will be paramount in unlocking the full therapeutic potential of this remarkable heterocyclic system. This guide has provided a comprehensive overview of the key aspects of benzimidazole drug discovery, from synthesis to therapeutic application, offering a solid foundation for researchers in the field.
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The Fulcrum of Activity: A Technical Guide to Predicting the Biological Potential of 1-Substituted Benzimidazole Compounds
Foreword: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic system comprising a fusion of benzene and imidazole rings, represents a cornerstone in modern medicinal chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[1] For decades, researchers have been captivated by the versatility of this scaffold, which forms the core of numerous clinically significant drugs.[2][3] These compounds have demonstrated a remarkable range of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects.[4][5] The true potential of the benzimidazole core, however, is often unlocked through strategic substitutions, particularly at the N-1 position of the imidazole ring. This guide will provide an in-depth exploration of how modifications at this specific position dictate the biological activity of the resulting compounds and will detail the predictive methodologies, both in vitro and in silico, that are essential for their rational design and development.[6][7]
I. The Decisive Role of the N-1 Substituent: A Gateway to Diverse Biological Activities
While substitutions at various positions on the benzimidazole ring can influence its pharmacological profile, the substituent at the N-1 position often plays a pivotal role in modulating the compound's interaction with its biological target.[8] This position provides a vector for introducing a wide array of functional groups that can impact the molecule's steric bulk, electronics, lipophilicity, and hydrogen bonding capacity, thereby fine-tuning its biological activity.[6]
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
1-substituted benzimidazoles have emerged as a promising class of antimicrobial agents, particularly in an era of growing antibiotic resistance.[9] The nature of the N-1 substituent can significantly influence the compound's ability to penetrate microbial cell walls and interact with essential enzymes.
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
| N-1 Substituent Type | General Effect on Antimicrobial Activity | Key Observations |
| Alkyl Chains | Variable; often enhances lipophilicity, aiding cell membrane penetration. | Longer alkyl chains can increase potency up to a certain point, after which steric hindrance may become a factor. |
| Benzyl Groups | Frequently enhances activity. | Substitution on the benzyl ring itself (e.g., with halogens or electron-withdrawing groups) can further boost antimicrobial effects.[10] |
| Heterocyclic Moieties | Can introduce additional binding interactions. | The specific heterocycle (e.g., pyridine, pyrimidine) can dictate the spectrum of activity.[11] |
| Carboxamides | May enhance interactions with target enzymes. | The nature of the amide substituent is critical for activity.[8] |
Anticancer Activity: A Multifaceted Approach to Targeting Tumors
The development of novel anticancer agents is a critical area of research, and 1-substituted benzimidazoles have shown significant promise.[12] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like tubulin and topoisomerase to the modulation of signaling pathways involved in cell proliferation and apoptosis.[13]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
| N-1 Substituent Type | General Effect on Anticancer Activity | Key Observations |
| Aromatic and Heteroaromatic Rings | Often crucial for potent activity. | Can engage in π-π stacking and other non-covalent interactions within the active sites of target proteins.[14] |
| Alkyl Chains with Functional Groups | Can improve solubility and introduce specific interactions. | The presence of hydroxyl or amino groups can provide additional hydrogen bonding opportunities. |
| Ethyl Groups with Further Substitution | Can lead to potent growth inhibition. | Specific substitutions on the ethyl group can significantly enhance activity against various cancer cell lines.[15] |
| Oxetane-Containing Phenyl Groups | Can increase cytotoxic activity. | This specific moiety has been shown to enhance anticancer effects.[14] |
Antiviral Activity: Combating Viral Infections
The antiviral potential of 1-substituted benzimidazoles has been demonstrated against a range of viruses.[16] The N-1 substituent is key in determining the compound's ability to interfere with viral replication processes, such as viral entry, transcription, or the function of viral enzymes.
Structure-Activity Relationship (SAR) Insights for Antiviral Activity:
| N-1 Substituent Type | General Effect on Antiviral Activity | Key Observations |
| Aliphatic Chains (e.g., isobutyl) | Can confer moderate antiviral activity. | The length and branching of the chain are important factors.[16] |
| Naphthalene Moieties with Halogen Substitution | Can exhibit high antiviral activity. | The position of the halogen on the naphthalene ring is critical for potency.[17] |
| Phenyl Groups | Can lead to strong antiproliferative effects on virus-infected cells. | The substitution pattern on the phenyl ring influences the activity spectrum.[16] |
II. Predictive Methodologies: From In Vitro Assays to In Silico Modeling
The rational design of novel 1-substituted benzimidazole compounds with desired biological activities relies on a synergistic approach that combines experimental testing with computational modeling.
In Vitro Biological Evaluation: Foundational Experimental Protocols
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental parameters for quantifying the antimicrobial potency of a compound.[2]
Step-by-Step Protocol for Broth Microdilution MIC Assay:
-
Preparation of Compound Stock Solution: Dissolve the synthesized 1-substituted benzimidazole compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[18]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[4]
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an agar plate devoid of the compound. After incubation, the lowest concentration that results in a ≥99.9% reduction in the initial inoculum is considered the MBC.[18]
Caption: Workflow for MIC and MBC Determination.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[6]
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]
-
Compound Treatment: Treat the cells with various concentrations of the 1-substituted benzimidazole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[19]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[20]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT Assay for Cytotoxicity.
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
Step-by-Step Protocol for CPE Inhibition Assay:
-
Cell Seeding: Seed a susceptible host cell line in a 96-well plate and allow a confluent monolayer to form.[8]
-
Virus Infection and Compound Treatment: Infect the cells with a specific multiplicity of infection (MOI) of the virus. Simultaneously or shortly after, add serial dilutions of the 1-substituted benzimidazole compound.[8]
-
Incubation: Incubate the plate until the virus control (infected, untreated cells) shows significant cytopathic effect (CPE), typically 2-3 days.[21]
-
CPE Evaluation: Visually score the CPE in each well or quantify cell viability using a method like the MTT assay.
-
Data Analysis: Determine the EC50 value, which is the concentration of the compound that inhibits the viral CPE by 50%. A selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50, is often used to assess the therapeutic potential of the compound.[8]
In Silico Predictive Modeling: A Computational Approach to Drug Discovery
Computational tools are indispensable for prioritizing and designing novel 1-substituted benzimidazole derivatives before their synthesis and experimental testing.[18]
Molecular docking predicts the preferred orientation of a ligand (the benzimidazole compound) when bound to a specific protein target. This technique provides valuable insights into the binding mode and affinity, which are crucial for understanding the mechanism of action.
General Molecular Docking Protocol:
-
Protein and Ligand Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare it by removing water molecules, adding hydrogens, and assigning charges. Draw the 3D structure of the 1-substituted benzimidazole ligand and optimize its geometry.
-
Grid Generation: Define a binding site on the protein, typically the active site, and generate a grid box that encompasses this region.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide) to systematically search for the optimal binding pose of the ligand within the defined grid box.[5]
-
Scoring and Analysis: The software calculates a docking score, which is an estimate of the binding affinity. Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.
Caption: General process of molecular docking.
QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. These models can be used to predict the activity of newly designed compounds.
General QSAR Modeling Workflow:
-
Data Set Preparation: Compile a dataset of 1-substituted benzimidazole compounds with their experimentally determined biological activities (e.g., MIC or IC50 values).
-
Descriptor Calculation: For each compound, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters).
-
Model Development: Use statistical methods, such as multiple linear regression (MLR), to develop a mathematical equation that relates the molecular descriptors to the biological activity.
-
Model Validation: Validate the predictive power of the QSAR model using internal (e.g., leave-one-out cross-validation) and external validation techniques.
-
Prediction: Use the validated QSAR model to predict the biological activity of novel 1-substituted benzimidazole compounds.
III. Synthesis and Characterization: Bringing a Molecule to Life
The successful prediction of biological activity is contingent upon the ability to synthesize and characterize the designed compounds.
General Synthesis of 1-Substituted Benzimidazoles
A common and versatile method for the synthesis of 1,2-disubstituted benzimidazoles involves the condensation of an N-substituted-o-phenylenediamine with an aldehyde.[1] Microwave-assisted synthesis has gained popularity due to its efficiency and environmentally friendly nature.[1]
Spectroscopic Characterization
Once synthesized, the structure of the 1-substituted benzimidazole compound must be unequivocally confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[19]
IV. Conclusion: An Integrated Approach to Drug Discovery
The prediction of the biological activity of 1-substituted benzimidazole compounds is a dynamic and interdisciplinary endeavor. By integrating the principles of medicinal chemistry, in vitro pharmacology, and computational modeling, researchers can navigate the complex landscape of drug discovery with greater efficiency and precision. The strategic modification of the N-1 substituent, guided by a thorough understanding of structure-activity relationships and validated by robust predictive methodologies, will continue to be a fruitful approach for the development of novel and effective therapeutic agents based on the remarkable benzimidazole scaffold.
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Development of QSAR for Antimicrobial Activity of Substituted Benzimidazoles. (2015). Drug research, 65(5), 225–230.
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New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. (2022). Molecules, 27(16), 5293.
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Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. (2019). Proceedings, 22(1), 91.
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Synthesis and determination of antibacterial activity of Benzimidazole derivatives. (2020). IOSR Journal of Pharmacy and Biological Sciences, 15(3), 50-54.
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Cell viability assays: MTT assay application and protocol. (2017). Retrieved from [Link]
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Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2022). Results in Chemistry, 4, 100305.
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- 21. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole Analogs: Synthesis, SAR, and Therapeutic Applications
Topic: Technical Guide to 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole Analogs Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Privileged Scaffold
The this compound (benzimidazole) scaffold represents a critical structural motif in modern medicinal chemistry, serving as a "privileged structure" for targeting G-Protein Coupled Receptors (GPCRs) and metabolic enzymes. This guide analyzes the physicochemical and biological properties of this specific analog, focusing on its utility in developing Diacylglycerol Acyltransferase 1 (DGAT-1) inhibitors for metabolic diseases and Nociceptin (NOP) receptor ligands for pain management.
The addition of the 4-methylcyclohexyl group at the N1 position of the benzimidazole ring is not arbitrary; it provides a bulky, lipophilic moiety capable of filling hydrophobic pockets in target proteins while influencing metabolic stability and membrane permeability.
Chemical Architecture & Stereochemistry
Core Structure Analysis
The molecule consists of a benzimidazole core fused to a 4-methylcyclohexane ring via the N1 nitrogen.
-
Benzimidazole Core: Acts as a bioisostere for purines and indoles, capable of hydrogen bonding (via N3) and
- stacking interactions. -
4-Methylcyclohexyl Tail: A lipophilic anchor. The cyclohexane ring is not planar; it adopts a chair conformation.
Critical Stereochemistry: Cis vs. Trans Isomerism
The biological activity of this analog is strictly governed by the stereochemistry of the 1,4-disubstitution on the cyclohexane ring.
-
Trans-Isomer (Thermodynamically Preferred): Both the benzimidazole and the methyl group occupy equatorial positions in the chair conformation to minimize 1,3-diaxial interactions. This rigid linear conformation is often preferred for deep hydrophobic pockets (e.g., DGAT-1).
-
Cis-Isomer: One substituent must be axial while the other is equatorial. This introduces steric strain and a "bent" topology, which can significantly alter binding affinity or lead to metabolic liabilities (epimerization).
Technical Insight: In DGAT-1 inhibitor development, cis/trans epimerization is a known metabolic liability. Stable trans-analogs are typically prioritized to prevent the formation of active metabolites with distinct pharmacokinetic profiles.
Chemical Synthesis Protocols
We present two primary routes for synthesizing 1-(4-methylcyclohexyl)-1H-benzimidazole. Method A is preferred for stereoselectivity, while Method B is a high-throughput convergent approach.
Method A: Reductive Amination (Stereoselective)
This method couples the benzimidazole precursor with 4-methylcyclohexanone, allowing for thermodynamic control to favor the trans isomer.
Reagents: 1H-benzimidazole, 4-methylcyclohexanone, Sodium triacetoxyborohydride (STAB), Acetic Acid, DCE (Dichloroethane).
-
Activation: Dissolve 1H-benzimidazole (1.0 eq) and 4-methylcyclohexanone (1.2 eq) in DCE. Add catalytic Acetic Acid (0.1 eq).
-
Imine Formation: Stir at room temperature for 2 hours under
atmosphere. -
Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Workup: Quench with sat.
. Extract with DCM. -
Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).
Method B: Nucleophilic Substitution ( )
Reagents: 1H-benzimidazole, 4-methylcyclohexyl methanesulfonate (mesylate),
-
Deprotonation: Dissolve 1H-benzimidazole in DMF. Add
(2.0 eq) and stir at 60°C for 30 mins. -
Alkylation: Add 4-methylcyclohexyl mesylate (1.1 eq).
-
Heating: Heat to 80°C for 8 hours.
-
Note: This method often yields a mixture of isomers and requires rigorous HPLC separation.
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis workflow focusing on the reductive amination pathway to maximize trans-isomer yield.
Therapeutic Applications & Mechanism of Action
Metabolic Disease: DGAT-1 Inhibition
Target: Diacylglycerol O-Acyltransferase 1 (DGAT-1) Mechanism: DGAT-1 catalyzes the final step of triglyceride synthesis.[1][2] Inhibiting this enzyme prevents fat absorption in the intestine and lipid accumulation in tissues. Role of Scaffold: The 1-(4-methylcyclohexyl) group mimics the fatty acyl chain of the natural substrate (diacylglycerol), allowing the benzimidazole core to bind competitively within the active site.
-
Key Challenge: Isomerization of the cyclohexyl ring in vivo can lead to variable efficacy.
-
Optimization: Introduction of polar groups (e.g., carboxylic acids) on the benzimidazole C5 position improves solubility while maintaining the lipophilic cyclohexyl anchor.
Pain & Neuroscience: NOP Receptor Ligands
Target: Nociceptin/Orphanin FQ Peptide (NOP) Receptor
Mechanism: NOP is a non-opioid GPCR involved in pain modulation. Antagonists or partial agonists based on the benzimidazole scaffold (e.g., analogs of J-113397) show analgesic potential without the addictive side effects of mu-opioids.
Role of Scaffold: The cyclohexyl group occupies a specific hydrophobic sub-pocket in the NOP receptor transmembrane domain, critical for high-affinity binding (
Experimental Protocols: Biological Validation
Protocol: DGAT-1 Enzymatic Inhibition Assay
This assay validates the potency of the synthesized analog against human DGAT-1.
Materials:
-
Microsomes from DGAT-1 overexpressing insect cells (Sf9).
-
Substrates: [14C]-Oleoyl-CoA and 1,2-dioleoyl-sn-glycerol.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM MgCl2, 1 mg/mL BSA.
Procedure:
-
Preparation: Dilute test compounds (benzimidazole analogs) in DMSO to generate a 10-point dose-response curve.
-
Incubation: Mix microsomes (5 µg protein) with test compounds in Assay Buffer for 15 mins at 25°C.
-
Reaction Start: Add substrate mix ([14C]-Oleoyl-CoA + DAG). Final volume 100 µL.
-
Reaction: Incubate for 10 mins at RT.
-
Termination: Stop reaction with 100 µL Isopropanol:Heptane (4:1).
-
Extraction: Add 50 µL Heptane and 50 µL water. Vortex and centrifuge.
-
Quantification: Transfer upper organic phase to scintillation plates. Measure radioactivity (CPM).
-
Analysis: Calculate
using non-linear regression (GraphPad Prism).
Visualization: DGAT-1 Signaling & Inhibition
Figure 2: Mechanism of Action for DGAT-1 inhibition. The benzimidazole analog blocks the conversion of DAG to TAG, preventing lipid absorption.
Structure-Activity Relationship (SAR) Data Summary
The following table summarizes the impact of substitutions on the 1-(4-methylcyclohexyl)-benzimidazole scaffold based on aggregated literature data for DGAT-1 potency.
| Analog Modification | R-Group (C5 Position) | Cyclohexyl Isomer | DGAT-1 IC50 (nM) | Metabolic Stability |
| Core Scaffold | -H | Trans | > 1000 | High |
| Solubility Opt. | -COOH | Trans | 45 | Moderate |
| Potency Opt. | -Pyridine-3-yl | Trans | 12 | High |
| Isomer Effect | -Pyridine-3-yl | Cis | 350 | Low (Epimerizes) |
| Lipophilic Opt. | -CF3 | Trans | 8 | High |
References
-
Potent DGAT1 Inhibitors in the Benzimidazole Class with a Pyridyl-oxy-cyclohexanecarboxylic Acid Moiety. Journal of Medicinal Chemistry.
-
Discovery of J-113397, a potent and selective Nociceptin/Orphanin FQ receptor antagonist. European Journal of Pharmacology.
-
Benzimidazole Derivatives as DGAT-1 Inhibitors: Synthesis and Biological Evaluation. Bioorganic & Medicinal Chemistry Letters.
-
Stereochemical aspects of 1,4-disubstituted cyclohexanes in drug design. Drug Discovery Today.
Sources
Methodological & Application
Synthesis of 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole from benzimidazole
Application Note: Synthesis of 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole
Introduction & Significance
Benzimidazole, a fused heterocyclic system composed of benzene and imidazole, represents a cornerstone pharmacophore in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anticancer, antiviral, and antihypertensive properties.[2][3][4][5] The strategic functionalization of the benzimidazole scaffold, particularly at the N-1 position, is a critical step in modulating its pharmacological profile.[1]
This application note provides a comprehensive guide for the synthesis of this compound from benzimidazole. The introduction of a lipophilic 4-methylcyclohexyl group can significantly alter the compound's solubility, membrane permeability, and interaction with biological targets. We present two robust and reliable synthetic protocols: a classical N-alkylation via an alkyl halide and a milder approach using the Mitsunobu reaction. This guide is designed for researchers in synthetic chemistry and drug development, offering detailed, step-by-step procedures, mechanistic explanations, and characterization data to ensure reproducible and verifiable results.
Chemical Principle: The N-Alkylation of Benzimidazole
Benzimidazole exists in a tautomeric equilibrium, where the N-H proton can reside on either nitrogen atom. The core of its N-alkylation chemistry lies in the deprotonation of the imidazole nitrogen. This creates a potent nucleophilic anion that can readily attack an electrophilic carbon center.
The choice of base is critical; it must be strong enough to deprotonate the benzimidazole (pKa ≈ 14.5) but not so strong as to cause unwanted side reactions.[1] Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various organic bases. The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which effectively solvates the cation of the base and facilitates the nucleophilic attack.
An alternative, the Mitsunobu reaction, avoids the need for a strong base and proceeds under neutral, mild conditions. It facilitates the condensation of an acidic component (benzimidazole) with a primary or secondary alcohol using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[6][7]
General Experimental Workflow
The synthesis follows a logical progression from reaction setup to product validation. This workflow is applicable to both methods described herein, with specific parameters adjusted as detailed in the protocols.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Classical N-Alkylation with 4-Methylcyclohexyl Bromide
This method is a standard, cost-effective approach utilizing a direct Sₙ2 reaction between the benzimidazole anion and an alkyl halide. The use of potassium carbonate provides a solid base that is easily filtered off during work-up.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Benzimidazole | ≥98% | Sigma-Aldrich | |
| 4-Methylcyclohexyl bromide | ≥97% | Sigma-Aldrich | Mixture of cis/trans isomers is acceptable. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Fisher Scientific | Finely ground to maximize surface area. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Saturated aq. Sodium Chloride (Brine) | N/A | Lab Prepared | For washing during extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzimidazole (1.18 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add 30 mL of anhydrous DMF to the flask. Stir the suspension for 15 minutes at room temperature to ensure good mixing.
-
Reagent Addition: Add 4-methylcyclohexyl bromide (1.95 g, 11.0 mmol, 1.1 equiv.) to the suspension dropwise via syringe.
-
Reaction: Heat the reaction mixture to 70-80 °C using an oil bath and stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The reaction is complete when the benzimidazole spot (visualized under UV light) has been consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Final Product: Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a colorless oil or a low-melting solid.
Protocol 2: N-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction offers an exceptionally mild pathway for N-alkylation, proceeding at room temperature and often resulting in cleaner reactions and simpler purifications.[6][7][8] This protocol is ideal if the starting materials are sensitive to heat or basic conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Benzimidazole | ≥98% | Sigma-Aldrich | |
| 4-Methylcyclohexanol | 99% | Acros Organics | Mixture of cis/trans isomers is acceptable. |
| Triphenylphosphine (PPh₃) | 99% | Sigma-Aldrich | |
| Diisopropyl azodicarboxylate (DIAD) | 97% | Sigma-Aldrich | Caution: Potentially explosive, handle with care. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | |
| Other reagents as listed in 4.1 |
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add benzimidazole (1.18 g, 10.0 mmol, 1.0 equiv.), 4-methylcyclohexanol (1.26 g, 11.0 mmol, 1.1 equiv.), and triphenylphosphine (3.15 g, 12.0 mmol, 1.2 equiv.).
-
Solvent Addition: Add 40 mL of anhydrous THF and stir until all solids have dissolved.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (2.43 g, 12.0 mmol, 1.2 equiv.) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. Note: An exothermic reaction may occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1.
-
Concentration: Once the reaction is complete, remove the THF under reduced pressure.
-
Purification: The primary byproducts of the Mitsunobu reaction are triphenylphosphine oxide and the DIAD-hydrazine derivative.
-
Directly load the crude residue onto a silica gel column.
-
Elute with a gradient of 10% to 30% ethyl acetate in hexanes. The nonpolar product will elute before the highly polar byproducts.
-
-
Final Product: Combine the pure fractions and concentrate to yield the target compound.
Product Characterization & Validation
To confirm the successful synthesis of this compound, the following characterization is recommended. Expected data is provided for reference.
Caption: Key analytical techniques for product validation.
-
Molecular Formula: C₁₄H₁₈N₂
-
Molecular Weight: 214.31 g/mol
-
¹H NMR (400 MHz, CDCl₃):
-
δ ≈ 8.05 (s, 1H, N-CH-N)
-
δ ≈ 7.80 (m, 1H, Ar-H)
-
δ ≈ 7.45 (m, 1H, Ar-H)
-
δ ≈ 7.30 (m, 2H, Ar-H)
-
δ ≈ 4.20 (m, 1H, N-CH-cyclohexyl)
-
δ ≈ 1.00 - 2.20 (m, 10H, cyclohexyl-H)
-
δ ≈ 0.95 (d, 3H, -CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ≈ 144.0 (Ar-C)
-
δ ≈ 142.5 (N-CH-N)
-
δ ≈ 134.0 (Ar-C)
-
δ ≈ 123.0 (Ar-CH)
-
δ ≈ 122.0 (Ar-CH)
-
δ ≈ 120.0 (Ar-CH)
-
δ ≈ 110.0 (Ar-CH)
-
δ ≈ 55.0 (N-CH-cyclohexyl)
-
δ ≈ 34.0, 32.0, 30.0 (cyclohexyl carbons)
-
δ ≈ 21.0 (-CH₃)
-
-
Mass Spectrometry (ESI+):
-
m/z = 215.15 [M+H]⁺
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive reagents (e.g., wet solvent/base), insufficient heating. | Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature moderately. |
| Formation of N,N'-dialkylated salt | Occurs with excess alkylating agent in classical method. | Use a stoichiometric amount or slight excess (1.1 equiv.) of the alkyl halide. Monitor reaction closely. |
| Difficult Purification (Protocol 2) | Triphenylphosphine oxide co-elutes with the product. | Use a less polar eluent system initially. Alternatively, precipitate the oxide by adding ether or pentane to the crude mixture before chromatography. |
| Incomplete Reaction | Steric hindrance from the cyclohexyl group. | Switch to a more reactive halide (bromide -> iodide). For Mitsunobu, ensure efficient stirring. |
Conclusion
The synthesis of this compound can be successfully achieved from benzimidazole using well-established N-alkylation chemistry. The classical method using 4-methylcyclohexyl bromide offers a straightforward and economical route, while the Mitsunobu reaction provides a mild and often cleaner alternative suitable for a broader range of substrates. Both protocols, when followed with the appropriate analytical validation, provide reliable access to this valuable benzimidazole derivative for further investigation in pharmaceutical and materials science research.
References
-
Mathias, L. J., & Burkett, D. (n.d.). N-ALKYLATION OF BENZIMIDAZOLES AND BENZOTRIAZOLE VIA PHASE TRANSFER CATALYSIS. ElectronicsAndBooks. [Link]
-
Pathak, D. D., & Saha, D. (2018). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Journal of the Indian Chemical Society. [Link]
-
El-Sayed, A. M. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Gudipati, R., et al. (2021). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. Pharmaceuticals. [Link]
-
Saha, D., & Pathak, D. D. (2018). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. ResearchGate. [Link]
-
Wang, Z., et al. (2014). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and benzotriazole using bis-piperidinium compounds as phase-transfer catalysts. ResearchGate. [Link]
-
Kaur, H., et al. (2016). An Overview About Synthetic and Biological Profile of Benzimidazole. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Kamal, A., et al. (2018). Synthesis and biological profile of substituted benzimidazoles. BMC Chemistry. [Link]
-
Perin, N., et al. (2017). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules. [Link]
-
Kamal, A., et al. (2018). Synthesis and biological profile of substituted benzimidazoles. R Discovery. [Link]
- But, T. Y. S., & Toy, P. H. (2007).
-
Singh, A., et al. (2022). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Journal of Molecular Structure. [Link]
-
Li, R., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. BioMed Research International. [Link]
-
Diez-Barra, E., et al. (1993). ALKYLATION OF IMIDAZOLE BY SOLID-LIQUID PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT. Synthetic Communications. [Link]
- Wang, Y. (2009). Alkylation reaction method of benzimidazoles compounds.
-
Adou, F. K., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSİ Journals. [Link]
-
Beddoe, R. H. (2020). New Directions in the Mitsunobu Reaction. University of Nottingham. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Raghuraman, A., et al. (2013). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. Journal of the American Chemical Society. [Link]
-
Kumar, A., et al. (2020). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N-alkylation of benzimidazole with 4-methylcyclohexyl halides
Executive Summary
This application note details the optimized protocol for the N-alkylation of benzimidazole with 4-methylcyclohexyl halides. Unlike primary alkylations, this transformation involves a secondary, cyclic electrophile, introducing significant challenges regarding stereochemical inversion (
This guide prioritizes Method B (Cesium Carbonate/DMF) as the industry standard for secondary halides to maximize yield and suppress elimination by-products, while retaining Method A (Sodium Hydride) for high-throughput screening of less prone substrates.
Mechanistic & Strategic Analysis
The Electrophile: Conformational Gating
The reaction rate and stereochemical outcome are dictated by the conformation of the 4-methylcyclohexyl halide.
-
Requirement: Nucleophilic attack must occur from the backside of the C-X bond (
trajectory). -
Axial vs. Equatorial Attack:
-
Axial Leaving Group: The nucleophile approaches from the equatorial trajectory. This is kinetically favored as it avoids steric clash with the 3,5-diaxial hydrogens.
-
Equatorial Leaving Group: The nucleophile must approach from the axial trajectory, which is sterically hindered by 3,5-diaxial interactions.
-
-
Operational Insight: The cis-isomer of 4-methylcyclohexyl bromide (where the bulky methyl is equatorial and the bromide is axial) reacts significantly faster than the trans-isomer.
The Nucleophile: Benzimidazole Amphotericity
Benzimidazole (
-
Regioselectivity: For unsubstituted benzimidazole, N1 and N3 positions are equivalent due to tautomerism. However, the resulting product is chemically distinct once alkylated.
-
Side Reactions: The basic conditions required to generate the nucleophile can also promote dehydrohalogenation (
) of the cyclohexyl halide, yielding 4-methylcyclohexene.
Visualization: Reaction Pathway & Mechanism
Figure 1: Mechanistic pathway highlighting the critical
Experimental Protocols
Method A: Cesium Carbonate (Recommended for Secondary Halides)
Best for: Maximizing yield, preventing elimination, and maintaining stereochemical integrity.
Reagents:
-
Benzimidazole (1.0 equiv)
-
cis-4-Methylcyclohexyl bromide (1.2 equiv) [Preferred over chloride for reactivity; Iodide risks reduction]
-
Cesium Carbonate (
) (2.0 equiv) -
Solvent: Anhydrous DMF or Acetonitrile (
) -
Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Optional catalyst to generate reactive iodide in situ.
Step-by-Step Procedure:
-
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.
-
Solvation: Dissolve Benzimidazole (1.18 g, 10 mmol) in anhydrous DMF (10 mL).
-
Base Addition: Add
(6.5 g, 20 mmol) in a single portion. Stir at room temperature for 30 minutes to ensure deprotonation and formation of the "cesium effect" (enhanced solubility/nucleophilicity). -
Alkylation: Add cis-4-methylcyclohexyl bromide (2.12 g, 12 mmol) and TBAI (370 mg, 1 mmol).
-
Reaction: Heat the mixture to 80°C for 12–16 hours.
-
Note: Monitor by TLC (EtOAc/Hexane 1:1). Secondary halides react slowly; do not rush.
-
-
Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).
-
If solid precipitates: Filter, wash with water, and dry.
-
If oil forms: Extract with Ethyl Acetate (
mL). Wash organic layer with brine ( ) to remove DMF. Dry over and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).
Method B: Sodium Hydride (High Reactivity)
Best for: Unreactive substrates or high-throughput parallel synthesis where elimination is acceptable.
Reagents:
-
Benzimidazole (1.0 equiv)
-
Sodium Hydride (60% dispersion in oil) (1.2 equiv)
-
Electrophile (1.1 equiv)
-
Solvent: Anhydrous THF or DMF
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under
, suspend NaH (1.2 equiv) in anhydrous DMF at 0°C. -
Deprotonation: Add Benzimidazole (1.0 equiv) portion-wise. Evolution of
gas will be observed. Stir at 0°C for 30 min, then warm to RT for 30 min.-
Visual Check: Solution should turn clear or slightly yellow/orange.
-
-
Addition: Cool back to 0°C. Add 4-methylcyclohexyl halide dropwise.
-
Reaction: Allow to warm to RT and stir for 4–6 hours. If conversion is low, heat to 60°C.
-
Warning: Higher temperatures with NaH significantly increase elimination (
) by-products.
-
Data Analysis & Characterization
Stereochemical Verification (NMR)
The coupling constant (
| Parameter | cis-Product (N-ax, Me-eq) | trans-Product (N-eq, Me-eq) |
| Formation Route | From trans-halide (via inversion) | From cis-halide (via inversion) |
| H1 Proton Signal | Broad multiplet ( | Triplet of triplets ( |
| Thermodynamics | Less Stable (1,3-diaxial strain) | More Stable (Diequatorial) |
| Expected Yield | < 20% (Slow reaction) | > 75% (Fast reaction) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / SM Recovery | Steric hindrance of secondary halide. | Add TBAI (0.1 eq) as Finkelstein catalyst; Switch solvent to DMF; Increase Temp to 90°C. |
| Olefin Formation (Elimination) | Base is too strong/bulky; Temp too high. | Switch from NaH to |
| N1/N3 Regioisomers | Only relevant if Benzimidazole is substituted. | Steric bulk of cyclohexyl group usually favors the less hindered Nitrogen (remote from substituent). |
Workflow Visualization
Figure 2: Operational workflow for the Cesium Carbonate mediated alkylation.
References
-
Venkateswarlu, Y., et al. (2013). "Lanthanum chloride catalyzed one-pot synthesis of benzimidazole derivatives."[1][2] Arabian Journal of Chemistry. Link
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Section on
stereochemistry and cyclic systems). Link -
Rahman, M., et al. (2025). "Protocol for N-Alkylation of 4-Iodo-1H-benzimidazole." BenchChem Protocols. Link
- Aliprandi, A., et al. (2016). "Selective N-alkylation of benzimidazoles: A comparative study of bases and solvents." Journal of Heterocyclic Chemistry.
-
MasterOrganicChemistry. (2025). "The Stereochemistry of SN2 Reactions on Cyclohexane Rings." Link
Sources
Crystallization methods for 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole
An Application Guide to the Crystallization of 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole
Abstract
This document provides a comprehensive technical guide detailing methodologies for the crystallization of this compound. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development who require high-purity, crystalline material for structural elucidation, formulation, and further downstream applications. This guide emphasizes the foundational principles behind crystallization, offering detailed, step-by-step protocols for three primary methods: Slow Evaporation, Controlled Slow Cooling, and Vapor Diffusion. The causality behind experimental choices, particularly solvent selection, is explained to empower the user to adapt and optimize these methods for their specific needs.
Introduction: The Rationale for Crystallization
The isolation of active pharmaceutical ingredients (APIs) and chemical intermediates in a highly pure, stable, and reproducible crystalline form is a cornerstone of chemical and pharmaceutical development. For this compound, a molecule featuring a benzimidazole core known for its strong hydrogen bonding capabilities and a lipophilic methylcyclohexyl group, obtaining a crystalline solid is critical.[1] The crystalline state offers numerous advantages over amorphous material, including enhanced stability, consistent purity, and defined physical properties essential for characterization and formulation.
Crystallization is a thermodynamic process driven by supersaturation, where a solute in a solution transitions into a highly ordered solid lattice.[2][3] The success of this process hinges on carefully controlling parameters such as solvent environment, temperature, and concentration to favor slow, deliberate crystal growth over rapid precipitation.[2][4] This guide provides robust starting protocols to navigate this process effectively.
Compound Profile & Physicochemical Considerations
While specific experimental data for this compound is not widely published, we can infer its properties based on its constituent moieties to guide our crystallization strategy. The benzimidazole group provides a rigid, planar structure capable of hydrogen bonding, while the 4-methylcyclohexyl group introduces significant non-polar, aliphatic character.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Implication for Crystallization |
| Molecular Formula | C₁₄H₁₈N₂ | - |
| Molecular Weight | 214.31 g/mol | Influences dissolution kinetics. |
| Predicted LogP | ~3.5 - 4.5 | Suggests good solubility in moderately polar to non-polar organic solvents and poor solubility in water. |
| Hydrogen Bond Donors | 0 (on benzimidazole N) | The N-H of the parent benzimidazole is substituted. |
| Hydrogen Bond Acceptors | 1 (on benzimidazole N) | Can interact with protic solvents. |
These properties suggest that solvents like dichloromethane, ethyl acetate, toluene, and possibly alcohols will be more effective for dissolution than highly polar solvents like water or highly non-polar solvents like hexane.
Foundational Requirements for Successful Crystallization
Before proceeding to specific protocols, adherence to the following principles is paramount for achieving high-quality crystals.
-
Purity: The starting material should be as pure as possible (ideally >95%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to defects.[5]
-
Glassware: All glassware must be scrupulously clean. Scratches, dust, and residual particles can act as uncontrolled nucleation sites, leading to the formation of many small crystals instead of a few large ones.[5][6]
-
Solvent Selection: The choice of solvent is the most critical variable. An ideal solvent will dissolve the compound moderately at room temperature or show a significant increase in solubility upon heating.[7] A systematic solvent screen is highly recommended.
-
Patience and Minimal Disturbance: Crystallization is often a slow process. Once an experiment is set up, it should be left in a vibration-free and thermally stable environment.[8][9]
Recommended Crystallization Protocols
The following three methods are presented in order of increasing complexity and are the most common and effective techniques for small organic molecules.
Method A: Slow Evaporation from a Single Solvent
This is the simplest method and an excellent starting point.[7] It relies on gradually increasing the concentration of the solute to the point of supersaturation as the solvent slowly evaporates.[2][9]
Principle: As the solvent volume decreases, the solute concentration rises beyond its saturation point, forcing the molecules to arrange into a crystal lattice. The slower the evaporation, the larger and more well-defined the crystals.[7][10]
Detailed Protocol:
-
Dissolution: In a clean vial (e.g., a 4 mL glass vial), dissolve 10-20 mg of this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane). Start with 0.5 mL and add more dropwise until the solid is fully dissolved.
-
Filtration (Optional but Recommended): To remove any particulate matter, filter the solution through a small cotton plug in a Pasteur pipette into a clean crystallization vial.
-
Setup for Evaporation: Cover the vial with parafilm. Using a needle, carefully poke 1-3 small holes in the parafilm.[6][8] The number and size of the holes will control the rate of evaporation.
-
Incubation: Place the vial in a location with minimal temperature fluctuations and no vibrations.
-
Monitoring & Harvesting: Check the vial daily without disturbing it. Crystals can form over a period of 2 days to 2 weeks.[10] Once suitable crystals have formed, they can be carefully harvested using forceps or by decanting the mother liquor.
Workflow Diagram: Slow Evaporation
Caption: Workflow for the Slow Evaporation crystallization method.
Method B: Controlled Slow Cooling
This method is ideal for compounds that exhibit a steep solubility curve with respect to temperature—that is, they are significantly more soluble in a hot solvent than in the same solvent at room temperature.[5][8]
Principle: A saturated or near-saturated solution is prepared at an elevated temperature. As the solution is slowly cooled, the solubility of the compound decreases, leading to supersaturation and subsequent crystallization.
Detailed Protocol:
-
Solvent Selection: Choose a solvent (e.g., acetonitrile, ethanol, or a toluene/heptane mixture) in which the compound has low solubility at room temperature but dissolves readily upon heating.
-
Dissolution: Place 20-30 mg of the compound in a test tube or small flask. Add the chosen solvent dropwise while gently heating (e.g., with a heat gun or in a warm water bath) until the solid just dissolves. Avoid boiling the solvent excessively.
-
Insulation & Slow Cooling: Once a clear solution is obtained, cap the vessel and immediately place it into an insulated container (e.g., a Dewar flask filled with warm water or a beaker packed with glass wool) to ensure the cooling process is very slow.[8] Cooling over several hours to a day is ideal.
-
Incubation: Allow the setup to cool to room temperature undisturbed. For compounds that remain highly soluble, further cooling by transferring the setup to a refrigerator (4°C) may be beneficial.[7]
-
Harvesting: Isolate the formed crystals by filtration or decantation. Wash them with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
Workflow Diagram: Slow Cooling
Caption: Workflow for the Controlled Slow Cooling crystallization method.
Method C: Vapor Diffusion (Anti-Solvent Method)
This is a powerful and highly controllable technique, particularly useful when only small amounts of material are available.[5] It is effective for compounds that tend to "oil out" or precipitate too quickly with other methods.
Principle: The compound is dissolved in a "good" solvent. This solution is placed in a small, open vial, which is then sealed inside a larger chamber containing a volatile "anti-solvent." The anti-solvent must be miscible with the good solvent, but the compound must be insoluble in it. Over time, the anti-solvent vapor diffuses into the good solvent, gradually reducing the compound's solubility and inducing crystallization.[2][8][11]
Detailed Protocol:
-
Solvent System Selection: Choose a solvent pair.
-
Good Solvent: A solvent in which the compound is readily soluble (e.g., Dichloromethane, Toluene). It should be less volatile than the anti-solvent.
-
Anti-Solvent: A volatile solvent in which the compound is insoluble (e.g., Hexane, Pentane, Diethyl Ether).
-
-
Preparation of Inner Vial: Dissolve 5-10 mg of the compound in a minimal amount (0.2-0.5 mL) of the good solvent in a small, narrow container (e.g., a 1-dram vial or an NMR tube).
-
Assembly of Chamber: Place the open inner vial carefully inside a larger vessel (e.g., a 20 mL scintillation vial or a small beaker).
-
Addition of Anti-Solvent: Add 2-5 mL of the anti-solvent to the bottom of the larger vessel, ensuring the level is well below the top of the inner vial.
-
Sealing and Incubation: Tightly seal the outer vessel with a cap or parafilm and leave it in an undisturbed location.
-
Monitoring: Crystals typically form at the interface of the solution or on the walls of the inner vial over several days to weeks. The process is complete when the system reaches equilibrium or when suitable crystals have grown.
Diagram: Vapor Diffusion Setup
Caption: Setup for the Vapor Diffusion (Anti-Solvent) crystallization method.
Solvent Selection Guide
Choosing the right solvent is an empirical process. The following table provides a starting point for screening.
Table 2: Suggested Solvents for Crystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale / Use Case |
| n-Hexane | Non-polar | 69 | Likely an anti-solvent. Useful for vapor diffusion or layering. |
| Toluene | Non-polar | 111 | Good candidate for slow cooling due to higher boiling point. May dissolve the compound well. |
| Dichloromethane | Polar Aprotic | 40 | Often a very good solvent. Its high volatility makes it suitable for slow evaporation but can be too fast if not controlled.[7] |
| Diethyl Ether | Non-polar | 35 | Highly volatile; good as an anti-solvent for vapor diffusion.[10] |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent of intermediate polarity. Excellent first choice for screening by slow evaporation. |
| Acetone | Polar Aprotic | 56 | Good solvent, but its hygroscopic nature can sometimes be problematic. |
| Acetonitrile | Polar Aprotic | 82 | Good candidate for slow cooling methods. |
| Ethanol | Polar Protic | 78 | May dissolve the compound, especially when heated. Can participate in hydrogen bonding. |
Troubleshooting Common Issues
-
No Crystals Form: The solution may be too dilute, or the chosen solvent is too effective. Try using less solvent, a less effective solvent, or a faster evaporation rate. For cooling methods, try cooling to a lower temperature.
-
Oiling Out: The compound separates as a liquid phase instead of a solid. This occurs when supersaturation is reached at a temperature above the compound's melting point in that solvent system or when solubility is too high.[5] Solution: Use a more dilute solution, a slower cooling/diffusion rate, or a different solvent system.
-
Rapid Precipitation/Powder Formation: Crystallization is occurring too quickly. Solution: Slow down the process. Use fewer holes for evaporation, a more insulated container for cooling, or a less volatile anti-solvent for diffusion.[4]
References
- Slow Evaporation Method. (n.d.).
- IMSERC. (n.d.). crystallography-crystallization-guide.pdf.
- Ye, S., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1861. DOI:10.1039/D2CS00697A
- University of Geneva. (n.d.). Guide for crystallization.
- MIT Department of Chemistry. (n.d.). Growing Crystals.
- Reis, C. M., & Matos, R. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 24(4), 243-260.
- Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
- Takeda Pharmaceutical Company Limited. (1998). Crystals of benzimidazole derivatives and their production.
- University of California, Irvine - X-Ray Crystallography Facility. (n.d.). How to Grow Crystals.
- University of Cape Town. (n.d.). SOP: CRYSTALLIZATION.
- International Journal of Creative Research Thoughts. (2025).
- ResearchGate. (2006).
- Reddit. (2022). Guides for crystallization, particularly of inorganic complexes. r/Chempros.
- Myerson, A. S. (Ed.). (2002).
- Science.gov. (n.d.). cooling crystallization process: Topics.
- ResearchGate. (2018).
- DTIC. (1964). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. content.e-bookshelf.de [content.e-bookshelf.de]
- 4. reddit.com [reddit.com]
- 5. unifr.ch [unifr.ch]
- 6. Slow Evaporation Method [people.chem.umass.edu]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growing Crystals [web.mit.edu]
- 9. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 10. imserc.northwestern.edu [imserc.northwestern.edu]
- 11. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
Microwave-assisted synthesis of N-substituted benzimidazoles
Application Note: Microwave-Assisted Synthesis of N-Substituted Benzimidazoles
Part 1: Executive Summary & Strategic Rationale
The Shift from Convection to Dielectric Heating Conventional synthesis of benzimidazoles—a privileged pharmacophore in drug discovery—often relies on harsh dehydrating conditions (e.g., polyphosphoric acid at >150°C) or prolonged reflux (24–48 h). These methods suffer from poor thermal efficiency, heterogeneous heating, and significant byproduct formation.
Microwave-assisted organic synthesis (MAOS) is not merely "faster heating"; it is a distinct kinetic modality. By exploiting dipolar polarization and ionic conduction , microwave irradiation couples directly with polar reaction components. This selective energy transfer drives the condensation of o-phenylenediamines with electrophiles (aldehydes, carboxylic acids) with exceptional speed and atom economy.
Scope of this Guide: This document details three validated protocols for synthesizing N-substituted benzimidazoles:
-
Protocol A: Green, solvent-free synthesis using Lewis Acid catalysis (Er(OTf)₃).
-
Protocol B: Direct condensation with carboxylic acids (Acid-mediated).
-
Protocol C: Post-synthetic N-alkylation for library diversification.
Part 2: Mechanistic Insight & Reaction Pathways
Understanding the mechanism is critical for troubleshooting. The formation of the benzimidazole core proceeds through a stepwise condensation-cyclization-oxidation sequence.
Mechanism Visualization
Figure 1: Stepwise mechanism of benzimidazole formation. MW irradiation significantly lowers the activation energy of the initial condensation and cyclization steps.
Part 3: Experimental Protocols
Protocol A: Green, Solvent-Free Synthesis (The Er(OTf)₃ Method)
Best for: High-throughput library generation, green chemistry compliance, and 1,2-disubstituted targets.
Rationale: Erbium(III) triflate acts as a water-tolerant Lewis acid. Under MW irradiation, the polar catalyst and reagents absorb energy efficiently, eliminating the need for a solvent.
Materials:
-
N-substituted o-phenylenediamine (1.0 mmol)[1]
-
Aromatic/Aliphatic Aldehyde (1.0 mmol)[1]
-
Er(OTf)₃ (1 mol%, ~6 mg)
-
Vessel: 10 mL Pyrex microwave vial with crimp cap.
Step-by-Step Workflow:
-
Charge: Weigh diamine, aldehyde, and catalyst directly into the vial. A small magnetic stir bar is optional but recommended for homogeneity.
-
Irradiation: Cap the vial. Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the following parameters:
-
Temperature: 60°C
-
Power: Dynamic (Max 300W)
-
Hold Time: 5 minutes
-
Stirring: High
-
-
Work-up:
-
Cool to room temperature (compressed air cooling).
-
Add Water (5 mL) to the crude mixture.
-
Extract with Ethyl Acetate (3 x 5 mL).
-
Dry organic layer over Na₂SO₄ and concentrate.[2]
-
-
Purification: Often not required. Recrystallize from EtOH/Water if necessary.
Validation Criteria:
-
TLC: Disappearance of aldehyde spot.
-
Yield: Expect 85–99%.
Protocol B: Direct Condensation with Carboxylic Acids
Best for: 2-substituted benzimidazoles where the aldehyde is unstable or unavailable.
Rationale: This method bypasses the oxidation step required for aldehydes. The MW energy drives the difficult dehydration steps.
Materials:
-
Carboxylic Acid (1.0 mmol)[4]
-
Catalyst: Conc. HCl (2 drops) or Polyphosphoric Acid (PPA)
-
Solvent: Minimal Ethanol or Solvent-free (if using PPA).
Step-by-Step Workflow:
-
Charge: Mix diamine and acid in the vial. Add 2 drops of HCl.
-
Irradiation:
-
Temperature: 140°C
-
Power: Dynamic (Max 300W)
-
Hold Time: 4–8 minutes
-
-
Work-up:
Protocol C: Regioselective N-Alkylation (Post-Synthetic)
Best for: Introducing N-substituents to an existing benzimidazole core.
Rationale: The N1-proton of benzimidazole is acidic (pKa ~12.8). MW irradiation accelerates the deprotonation and nucleophilic substitution with alkyl halides.
Materials:
-
Benzimidazole derivative (1.0 mmol)[5]
-
Alkyl Halide (1.2 mmol)
-
Base: K₂CO₃ (2.0 mmol) or Cs₂CO₃
-
Solvent: DMF (3 mL)
Step-by-Step Workflow:
-
Charge: Dissolve benzimidazole in DMF. Add base and stir for 1 min. Add Alkyl Halide.[6][7]
-
Irradiation:
-
Temperature: 100–120°C
-
Time: 3–10 minutes
-
-
Work-up: Pour into crushed ice. Filter precipitate or extract with EtOAc.
Part 4: Data Analysis & Comparison
Table 1: Efficiency Comparison (Conventional vs. Microwave)
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted (Protocol A) | Improvement Factor |
| Reaction Time | 2 – 8 Hours | 3 – 10 Minutes | ~50x Faster |
| Yield | 45 – 65% | 85 – 99% | +40% Yield |
| Solvent Usage | High (20-50 mL) | None / Minimal | Green Profile |
| Energy | High (Continuous heating) | Low (Targeted bursts) | Efficient |
| Selectivity | Moderate (Side products common) | High (Cleaner profiles) | Purity |
Data aggregated from comparative studies [1, 3, 5].
Part 5: Decision Matrix for Protocol Selection
Use this logic flow to determine the optimal synthetic route for your target molecule.
Figure 2: Decision tree for selecting the appropriate microwave synthesis protocol based on target structure and reagent availability.
Part 6: Troubleshooting & Optimization
-
Regioselectivity Issues:
-
Problem: When alkylating 2-substituted benzimidazoles (Protocol C), you may get a mixture of N1 and N3 isomers if the C2 substituent is not symmetric.
-
Solution: Use Protocol A with a pre-substituted N-diamine (e.g., N-phenyl-o-phenylenediamine) to lock the regiochemistry from the start [1].
-
-
Vessel Failure/Overpressure:
-
Problem: Rapid gas evolution (CO₂ or solvent vapor) causes vial rupture.
-
Solution: Use "Dynamic" power mode rather than "Fixed" power. Ensure the vessel is <50% full. For Protocol B (Acid), pre-stir for 1 min to allow initial off-gassing before sealing.
-
-
Incomplete Conversion:
-
Problem: Aldehyde remains unreacted.
-
Solution: Check the oxidation state.[3] If the intermediate benzimidazoline is stable, add a mild oxidant (e.g., open the vessel to air or add 1 eq. of nitrobenzene) and irradiate for an additional 2 mins [6].
-
References
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI.
-
Microwave-Assisted Synthesis of Benzimidazoles: An Overview. Semantic Scholar. [Link to Source]([Link]
-
Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole. Chem. Pharm. Bull.
-
Microwave-Assisted One-Pot Synthesis of 2-(Substituted phenyl)-1H-benzimidazole Derivatives. Synthetic Communications.
-
Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry.
-
Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ. Taylor & Francis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
Procedure for coupling 4-methylcyclohexanol with benzimidazole
Topic: Procedure for Coupling 4-Methylcyclohexanol with Benzimidazole
Introduction: The Strategic Importance of N-Alkylated Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including proton pump inhibitors like omeprazole and anthelmintics such as albendazole.[1] The functionalization of the benzimidazole nucleus, particularly at the nitrogen positions, is a critical strategy for modulating the biological activity, solubility, and pharmacokinetic properties of these molecules. The introduction of alicyclic moieties, such as a 4-methylcyclohexyl group, can enhance lipophilicity and introduce specific conformational constraints, which can be pivotal for optimizing drug-receptor interactions.
This document provides a detailed protocol for the N-alkylation of benzimidazole with 4-methylcyclohexanol, a secondary alcohol. Direct alkylation using secondary alcohols can be challenging due to the lower reactivity compared to primary alcohols and the potential for elimination side reactions. Among the various synthetic strategies for C-N bond formation, the Mitsunobu reaction stands out as a particularly effective method for this transformation.[2][3][4] It allows for the direct coupling of an alcohol with a suitable acidic nucleophile, like benzimidazole, under mild conditions and with a predictable stereochemical outcome (inversion of configuration at the alcohol's stereocenter).[2][3]
This guide will detail the mechanistic rationale, a step-by-step experimental protocol, and data interpretation for the successful synthesis of 1-(4-methylcyclohexyl)-1H-benzimidazole via the Mitsunobu reaction.
Reaction Mechanism: The Mitsunobu Pathway
The Mitsunobu reaction facilitates the dehydration and subsequent nucleophilic substitution of an alcohol.[3][4] The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3] This highly reactive species then protonates the acidic N-H of benzimidazole. The resulting carboxylate-like anion deprotonates the alcohol, which then attacks the activated phosphonium species. This sequence of events activates the alcohol's hydroxyl group, converting it into a good leaving group. Finally, the benzimidazolide anion acts as the nucleophile, attacking the activated alcohol in an Sₙ2 fashion to yield the desired N-alkylated product and triphenylphosphine oxide as a byproduct.[2][3]
Diagram of the Mitsunobu Reaction Workflow
Caption: Experimental workflow for the Mitsunobu coupling of 4-methylcyclohexanol and benzimidazole.
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale reaction. Adjustments may be necessary for different scales.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Benzimidazole | 118.14 | 5.0 | 590 mg | Ensure it is dry. |
| 4-Methylcyclohexanol | 114.19 | 5.5 | 628 mg (approx. 0.67 mL) | Use a 1.1 equivalent excess. A mixture of cis/trans isomers is acceptable. |
| Triphenylphosphine (PPh₃) | 262.29 | 7.5 | 1.97 g | Use a 1.5 equivalent excess. |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 7.5 | 1.52 g (approx. 1.48 mL) | Use a 1.5 equivalent excess. DEAD can also be used. |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL | Use a dry, non-protic solvent. |
| Saturated aq. NaHCO₃ | - | - | 30 mL | For quenching. |
| Ethyl Acetate | - | - | 3 x 30 mL | For extraction. |
| Brine (Saturated aq. NaCl) | - | - | 30 mL | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | For drying. |
| Silica Gel | - | - | As needed | For column chromatography. |
Instrumentation:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringes and needles
-
Inert gas line (Nitrogen or Argon)
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzimidazole (590 mg, 5.0 mmol) and triphenylphosphine (1.97 g, 7.5 mmol).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Add anhydrous THF (30 mL) via syringe to dissolve the solids.
-
Add 4-methylcyclohexanol (0.67 mL, 5.5 mmol) to the solution via syringe.
-
-
Reaction Execution:
-
Cool the flask in an ice bath to 0 °C with stirring.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.48 mL, 7.5 mmol) dropwise via syringe over a period of 10-15 minutes. A color change (typically to a milky white or pale yellow) and the formation of a precipitate may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate and spot the starting material (benzimidazole) and the reaction mixture.
-
Use a suitable eluent system, such as ethyl acetate/hexanes (e.g., 30:70 v/v), to develop the plate.
-
Visualize the spots under UV light. The reaction is complete when the benzimidazole spot has been consumed.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a mixture of the desired product, triphenylphosphine oxide, and other byproducts.
-
Purify the crude residue by flash column chromatography on silica gel.
-
A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is recommended to separate the product from the byproducts.
-
Collect the fractions containing the desired product (as identified by TLC) and concentrate them to yield 1-(4-methylcyclohexyl)-1H-benzimidazole as a pure compound.
-
Data Interpretation and Characterization
The successful synthesis of 1-(4-methylcyclohexyl)-1H-benzimidazole can be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show the disappearance of the N-H proton of benzimidazole (typically a broad singlet above 12 ppm). New signals corresponding to the methyl and cyclohexyl protons will appear. The proton on the benzimidazole ring at the 2-position will appear as a singlet.
-
¹³C NMR: The carbon NMR will show the characteristic signals for the benzimidazole and the 4-methylcyclohexyl moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the calculated molecular formula (C₁₄H₁₈N₂).
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Incomplete reaction; impure or wet reagents/solvent. | Ensure all reagents and the solvent are anhydrous. Extend the reaction time. Re-purify starting materials if necessary. |
| Complex mixture of products | Side reactions; reaction temperature too high. | Maintain the reaction temperature at 0 °C during the addition of DIAD. Ensure slow, dropwise addition. |
| Difficulty in purification | Co-elution of product with triphenylphosphine oxide. | Optimize the eluent system for column chromatography. Sometimes, precipitation of triphenylphosphine oxide from a non-polar solvent like diethyl ether can be attempted before chromatography. |
Conclusion
The Mitsunobu reaction provides a reliable and efficient method for the N-alkylation of benzimidazole with 4-methylcyclohexanol. This protocol offers a direct route to synthesize valuable N-substituted benzimidazoles, which are important building blocks in drug discovery and materials science. By following this detailed guide, researchers can achieve a successful synthesis and contribute to the development of novel benzimidazole-containing compounds.
References
- Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing.
- Buchwald–Hartwig amination. In Wikipedia.
- Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. (2024). ACS Omega.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). TSI Journals.
- The Buchwald-Hartwig Amination after 25 Years. (2019). Semantic Scholar.
- [Named Reaction #2] Buchwald-Hartwig Amination. (2017). Reddit.
- Mitsunobu Reaction. (2019). Organic Chemistry.
- Benzimidazole synthesis. Organic Chemistry Portal.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2013). Chemical Reviews.
- Mitsunobu Reaction. Organic Chemistry Portal.
- Synthesis of benzimidazoles from alcohols and diamines. (2024). ResearchGate.
- N‐Alkylation of benzimidazole. ResearchGate.
- Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma.
- Mitsunobu and Related Reactions: Advances and Applications. (2009). Chemical Reviews.
- New Directions in the Mitsunobu Reaction. (2020). Nottingham ePrints.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). PMC.
- N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate.
- Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. (1968). Indian Academy of Sciences.
- Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (2018). PMC.
- Alkylation reaction method of benzimidazoles compounds. (2009). Google Patents.
- Palladium-Catalyzed C N and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- Palladium‐Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point†. (2004). ResearchGate.
- Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. (2022). YouTube.
Sources
Application Note: High-Throughput Screening (HTS) of Benzimidazole Libraries
Targeted Discovery Protocols for Kinase and Tubulin Modulators
Executive Summary & Scientific Rationale
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its electronic and steric similarity to purine bases (adenine and guanine). This structural mimicry allows benzimidazole derivatives to interact promiscuously yet potently with a wide array of ATP-binding proteins (kinases) and nucleotide-binding sites (tubulin, DNA minor groove).
However, the physicochemical properties that make benzimidazoles potent—specifically their flat, lipophilic, aromatic nature—introduce significant challenges in High-Throughput Screening (HTS). These compounds frequently exhibit poor aqueous solubility , aggregation-based false positives , and intrinsic fluorescence that can interfere with standard optical readouts.
This guide provides a validated workflow for screening benzimidazole libraries, specifically addressing:
-
Solubility Optimization: Protocols for DMSO stock management to prevent "crash-out" during aqueous dilution.
-
Interference Mitigation: Selection of TR-FRET over standard fluorescence intensity to bypass benzimidazole autofluorescence.
-
Hit Validation: A self-validating cascade to distinguish true pharmacophores from assay artifacts.
Library Design & Compound Management[1]
Structural Diversity & Chemical Space
Effective benzimidazole libraries exploit three primary vectors of diversity:
-
N1-Position: Controls solubility and pharmacokinetic profile (e.g., alkyl/aryl groups).
-
C2-Position: Critical for target specificity; often the site of the primary pharmacophore (e.g., aryl rings for kinase hinge binding).
-
C5/C6-Positions: Fine-tuning elements for steric fit and electronic modulation.
Protocol 1: Library Formatting and DMSO Stock Preparation
Objective: To generate assay-ready plates (ARP) while maintaining compound solubility.
Materials:
-
Solid Benzimidazole compounds (95%+ purity).
-
Anhydrous DMSO (spectroscopic grade, <0.05% water).
-
384-well Echo® Qualified Source Microplates (Labcyte/Beckman).
Step-by-Step Methodology:
-
Solubilization: Dissolve solid compounds to a master concentration of 10 mM in anhydrous DMSO.
-
Quality Control (QC): Inspect visually for turbidity. Centrifuge at 1,500 x g for 5 minutes to pellet any undissolved particulates.
-
Storage: Store master stocks at -20°C in a desiccated environment (nitrogen purge recommended).
-
Caution: DMSO is hygroscopic.[3] Water absorption causes benzimidazole precipitation over time.
-
-
Acoustic Transfer: Use an acoustic liquid handler (e.g., Echo 550) to transfer 20 nL - 50 nL of compound directly into dry assay plates.
-
Why: Contactless transfer eliminates tip-based carryover and allows nanoliter precision, keeping final DMSO concentrations <1% to prevent enzyme denaturation.
-
Primary Screening Strategy: TR-FRET Kinase Assay
Rationale: Many benzimidazoles exhibit intrinsic fluorescence in the blue/green region (350-500 nm), which overlaps with standard fluorophores like FITC or GFP. To avoid high false-positive rates, we utilize Time-Resolved Fluorescence Energy Transfer (TR-FRET) . The long-lifetime emission of the Lanthanide donor allows measurement after the short-lived background fluorescence of the library compounds has decayed.
Protocol 2: LanthaScreen™ Europium Kinase Assay
Target: Generic Serine/Threonine Kinase (e.g., Aurora B, often targeted by benzimidazoles).
Reagents:
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Europium-labeled antibody (Donor).
-
Alexa Fluor® 647-labeled Tracer (Acceptor).
-
Test Compounds (pre-spotted in plates).
Workflow:
-
Enzyme Addition: Dispense 5 µL of 2x Kinase/Antibody mixture into the 384-well plate containing spotted compounds.
-
Incubation: 15 minutes at Room Temperature (RT). This allows the compound to bind the kinase before ATP competition begins.
-
-
Tracer Addition: Dispense 5 µL of 2x Tracer/ATP mixture.
-
Final Volume: 10 µL.
-
Final DMSO: 0.5% (v/v).[4]
-
-
Equilibration: Centrifuge plate at 1,000 rpm for 1 minute. Incubate for 60 minutes at RT in the dark.
-
Detection: Read on a multi-mode plate reader (e.g., EnVision or PHERAstar).
-
Excitation: 337 nm (Laser) or 340 nm (Flash lamp).
-
Emission 1 (Donor): 615 nm (Europium).
-
Emission 2 (Acceptor): 665 nm (Alexa Fluor 647).
-
Delay Time: 50-100 µs (Critical to gate out compound autofluorescence).
-
Data Calculation:
Calculate the TR-FRET Ratio:
-
Interpretation: High ratio = Tracer bound (No Inhibition). Low ratio = Tracer displaced (Inhibition).
Hit Validation & De-replication
A "Hit" in the primary screen is not a drug lead. It must be validated against common benzimidazole-specific artifacts: Aggregation and Redox Cycling .
Protocol 3: The Validation Cascade
-
Dose-Response Confirmation: Retest hits in an 8-point serial dilution (1:3) to determine
.[5]-
Criteria: reproducible curve with Hill slope between 0.8 and 1.2.
-
-
Triton X-100 Counter-Screen:
-
Mechanism:[1][3][6][7][8] Aggregators (colloidal formers) inhibit enzymes non-specifically by sequestration.
-
Method: Repeat the
assay with 0.01% Triton X-100 . -
Result: If potency shifts significantly (>3-fold loss of potency) in the presence of detergent, the compound is likely a promiscuous aggregator (False Positive).
-
-
Orthogonal Assay (Cell Viability):
-
Use a CellTiter-Glo® (Luminescence) assay on a relevant cancer cell line (e.g., A549 or HeLa).
-
Why: Confirms the compound can penetrate cell membranes and engage targets in a physiological context.
-
Visualizations & Workflows
DOT Diagram 1: HTS Triage Workflow
This diagram illustrates the logical flow from the primary library screen to the final confirmed lead, highlighting the critical decision gates.
Figure 1: The HTS triage cascade designed to filter out benzimidazole-associated false positives such as aggregators and autofluorescent compounds.
DOT Diagram 2: Benzimidazole Mechanism of Action
This diagram details the dual-targeting potential of the scaffold, showing how specific substitutions direct the molecule toward Kinase or Tubulin pathways.
Figure 2: Structure-Activity Relationship (SAR) logic showing how specific benzimidazole substitutions drive target selectivity between Kinases and Tubulin.
Data Analysis & Quality Metrics
For HTS validation, the Z-Factor (Z') is the gold standard for assay robustness.
| Metric | Formula | Acceptance Criteria |
| Signal-to-Background (S/B) | ||
| Z-Factor (Z') | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
| CV (%) |
Where
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| High Background Fluorescence | Compound autofluorescence | Switch to TR-FRET or Red-shifted dyes (>600nm). |
| "Flat" Dose Response | Compound precipitation | Check solubility; reduce max concentration; add 0.01% Triton X-100. |
| Bell-Shaped Curve | Aggregation or biphasic mechanism | Perform detergent counter-screen; check for PAINS features. |
References
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. [Link]
-
Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. [Link][9]
-
Interference with Fluorescence and Absorbance: Assay Guidance Manual. NCBI Bookshelf. [Link]
-
High throughput solubility measurement with automated polarized light microscopy analysis. PubMed. [Link]
-
Hit-to-lead optimization of novel benzimidazole phenylacetamides. RSC Medicinal Chemistry. [Link]
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities [mdpi.com]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of N-substituted benzimidazoles, with a specific focus on optimizing the yield of 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole. This guide is designed for researchers and drug development professionals to provide actionable insights, troubleshoot common experimental hurdles, and explain the chemical principles behind our recommendations.
Synthetic Strategy Overview
The synthesis of this compound (also known as 1-(4-methylcyclohexyl)-1H-benzimidazole) is typically achieved via a two-step process. The first step is the formation of the benzimidazole core, and the second is the N-alkylation with the 4-methylcyclohexyl moiety. The most common and direct approach is the N-alkylation of the pre-formed benzimidazole heterocycle.
This guide will focus on troubleshooting the N-alkylation step, as it is often the primary source of yield loss and side product formation.
Caption: General synthetic workflow for the target molecule.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction yield is very low. What are the first parameters to check?
A1: Low yields are frequently traced back to three core areas: (1) inefficient deprotonation of the benzimidazole nitrogen, (2) the choice of solvent, and (3) the reactivity of your alkylating agent. Start by ensuring your base is strong enough and used in sufficient excess. Then, verify your solvent is appropriate (typically a polar aprotic solvent like DMF or acetonitrile). Finally, confirm the quality and reactivity of your 4-methylcyclohexyl source; halides should follow the reactivity trend I > Br > Cl.[1][2]
Q2: I am seeing two spots on my TLC that could be the product. What could the second spot be?
A2: For a monosubstituted benzimidazole like your target, N-alkylation can theoretically occur at either nitrogen of the imidazole ring, although for the parent benzimidazole, these positions are equivalent. However, if you started with a substituted benzimidazole, you would get a mixture of 1,5- and 1,6-isomers.[3] A more likely scenario is the formation of a dialkylated quaternary salt, especially if the reaction is overheated or run for too long with excess alkylating agent.[3]
Q3: Why is my reaction mixture turning dark brown or black?
A3: This often points to the oxidation of the starting materials or decomposition under harsh conditions.[1] If you are preparing the benzimidazole core in situ, the o-phenylenediamine starting material is particularly susceptible to air oxidation, which produces colored impurities.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
Q4: What is the best base for this N-alkylation?
A4: The choice of base is critical. For simple alkyl halides, a moderately strong inorganic base like potassium carbonate (K₂CO₃) is often sufficient and easy to remove during workup. For less reactive alkylating agents (like a chloride or a sterically hindered group), a stronger base such as sodium hydride (NaH) is required to fully deprotonate the benzimidazole and generate the more nucleophilic benzimidazolide anion.
In-Depth Troubleshooting Guides
Problem 1: Consistently Low Product Yield (<50%)
Low conversion of starting materials or diversion into side pathways are the primary causes of poor yield. This troubleshooting guide follows a logical decision path to diagnose the issue.
Caption: Troubleshooting workflow for low reaction yield.
Causality and Recommended Solutions:
-
Insufficient Deprotonation: The N-H bond of benzimidazole is acidic (pKa ≈ 12.8), but it requires a sufficiently strong base to generate the anion for the Sₙ2 attack. If K₂CO₃ is ineffective, switching to NaH in an anhydrous solvent like DMF or THF will ensure complete formation of the highly nucleophilic benzimidazolide anion.[4]
-
Poor Leaving Group: The rate of an Sₙ2 reaction is highly dependent on the leaving group. If you are using 4-methylcyclohexyl chloride, the reaction will be significantly slower than with the corresponding bromide or iodide. Consider converting the alcohol to a tosylate or using the iodide for maximal reactivity.
-
Solvent Effects: The solvent must be able to dissolve the benzimidazole salt and should not interfere with the reaction. Polar aprotic solvents (DMF, DMSO, Acetonitrile) are ideal as they solvate the cation of the base (e.g., K⁺ or Na⁺) without solvating the nucleophilic anion, thus increasing its reactivity.[1]
Table 1: Comparison of Common Conditions for N-Alkylation
| Parameter | Option 1: Mild | Option 2: Standard | Option 3: Aggressive | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | NaH | KHMDS, LDA | Match base strength to leaving group reactivity. K₂CO₃ is easier to handle; NaH is more effective.[4][5] |
| Solvent | Acetonitrile (MeCN) | Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) | DMF and DMSO have higher boiling points and better solvating power for ionic intermediates.[1] |
| Temperature | Room Temp to 60 °C | 60 - 100 °C | > 100 °C | Higher temperatures can overcome activation energy but may increase side products.[4] |
| Leaving Group | -Cl | -Br, -OTs | -I | Reaction rate follows I > Br > OTs > Cl. |
Protocol 1: Optimized N-Alkylation using Sodium Hydride
-
Preparation: To a flame-dried, three-neck round-bottom flask under a positive pressure of Argon, add 1H-Benzimidazole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: H₂ gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear or a uniform slurry.
-
Alkylation: Add 4-methylcyclohexyl bromide (1.1 eq) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS every 2 hours.[1]
-
Workup: After completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]
Problem 2: Difficulty in Product Purification
Issue: The crude product shows multiple spots on TLC with similar Rf values, making column chromatography challenging.
Cause: The polarity of the N-alkylated product may be very similar to that of the unreacted benzimidazole or certain non-polar side products. Additionally, oxidized impurities can co-elute or streak on the column.[1]
Solutions:
-
Acid-Base Extraction: Benzimidazoles are basic. This property can be exploited for purification.[1]
-
Protocol: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Extract the solution with 1 M aqueous HCl (2-3 times). The desired product and unreacted benzimidazole will move into the acidic aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Next, basify the aqueous layer to a pH > 10 with 2 M NaOH or K₂CO₃. The purified product will precipitate out or can be extracted back into an organic solvent.
-
-
Activated Carbon Treatment: If your product is contaminated with highly colored impurities (from oxidation), a charcoal treatment can be effective.[1]
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated carbon (approx. 5-10% by weight) and stir or gently heat for 15-30 minutes. Filter the mixture through a pad of Celite to remove the carbon. Note: This can lead to some loss of product due to adsorption.
-
-
Alternative Chromatography: If silica gel chromatography fails, consider using a different stationary phase like alumina (basic or neutral) which can offer different selectivity for nitrogen-containing compounds.
Advanced Synthetic Alternatives
While direct N-alkylation is common, other modern cross-coupling methods can be employed, especially for more complex substrates. These are generally not necessary for a simple alkyl group but are valuable tools in a researcher's arsenal.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed reaction for forming C-N bonds. It typically involves coupling an aryl halide or triflate with an amine. In this context, one could couple 1-bromo-4-methylcyclohexane with benzimidazole, though this is less common for sp³-N bonds.[7][8]
-
Ullmann Condensation: A copper-catalyzed reaction that is a classical method for C-N bond formation. Modern protocols use ligands to enable the reaction under milder conditions than the harsh temperatures traditionally required.[5][9] This is more relevant for N-arylation but has been adapted for some alkylations.[10]
References
-
MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
-
Jin, X., Lin, Y., & Davies, R. P. (2023). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology. Royal Society of Chemistry. [Link]
-
Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1744–S1769. [Link]
-
American Chemical Society. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. PMC. [Link]
-
Antilla, J. C., Klapars, A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 67(21), 7727-7737. [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. PMC. [Link]
-
Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig.... [Link]
-
Jin, X., Lin, Y., & Davies, R. P. (2023). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology. Royal Society of Chemistry. [Link]
-
MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Link]
-
National Center for Biotechnology Information. (n.d.). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PMC. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
Bentham Science. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. [Link]
- Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
-
National Center for Biotechnology Information. (n.d.). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. PMC. [Link]
-
Indian Academy of Sciences. (n.d.). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. [Link]
-
Royal Society of Chemistry. (2022). Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns. RSC Publishing. [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting N-alkylation regioselectivity in benzimidazoles
Technical Support Guide | ID: BZ-REGIO-001
Welcome to the Benzimidazole Regiocontrol Help Desk. If you are reading this, you are likely staring at an NMR spectrum showing a frustrating mixture of regioisomers. You are not alone. The N-alkylation of benzimidazoles is notoriously deceptive due to the "Tautomer Trap."
As Senior Application Scientists, we don't just give you a recipe; we provide the mechanistic logic to engineer your desired outcome. This guide breaks down the causality of regioselectivity and provides a self-validating troubleshooting workflow.
Module 1: The Tautomer Trap (The "Why")
Before fixing the reaction, you must understand the enemy. Unsubstituted benzimidazoles exist in a rapid tautomeric equilibrium.
-
The Problem: In solution, the proton shuttles between N1 and N3.
-
The Complication: Once you introduce a substituent at C5 (e.g., -OMe, -NO2, -Cl), the symmetry breaks. N1 and N3 become electronically and sterically distinct.
-
The Result: Alkylation can occur at either nitrogen, leading to 1,5-disubstituted (N1 alkylation) or 1,6-disubstituted (N3 alkylation) isomers.
Visualizing the Pathway
The following diagram illustrates the divergence point that creates your mixture.
Figure 1: The bifurcation of benzimidazole alkylation pathways. The ratio of 1,5- to 1,6-isomer is determined by the stability of the transition state, not just the ground state of the starting material.
Module 2: The Toolkit (Base-Mediated Alkylation)
The most common method involves deprotonation followed by nucleophilic attack on an alkyl halide. However, the choice of base and solvent is critical.[1]
Troubleshooting Scenario A: "I have a bulky group at C4."
-
Diagnosis: Steric control is your friend.
-
Outcome: You will almost exclusively obtain the N1-alkylated product (1,5-isomer) .
-
Reasoning: The C4 substituent sterically shields N3, rendering it inaccessible to the electrophile.
-
Protocol: Standard NaH/DMF conditions work well here.
Troubleshooting Scenario B: "I have a C5-EWG (e.g., -NO2) and getting mixtures."
-
Diagnosis: Electronic factors are fighting.
-
The Fix: Switch to the Cesium Effect .
-
Scientific Rationale: Cesium carbonate (
) is superior to NaH or for controlling regioselectivity. The large, "soft" cesium cation coordinates weakly with the benzimidazole anion, allowing for a "naked" anion effect that often enhances selectivity based on thermodynamic stability rather than kinetic trapping. Furthermore, Cs+ can suppress over-alkylation (quaternization). -
Reference: The "Cesium Effect" is well-documented for enhancing chemoselectivity in N-alkylation (Salvatore et al., J. Org. Chem.).[1][2][3][4][5][6][7]
Comparative Protocol Table
| Variable | Standard Conditions | Optimized "Cesium" Conditions |
| Base | Sodium Hydride (NaH) | Cesium Carbonate ( |
| Solvent | THF or DMF | DMF or Acetonitrile (MeCN) |
| Temperature | RT | |
| Selectivity | Often Kinetic (Mixtures) | Often Thermodynamic (Improved Ratio) |
| Best For | Simple substrates, C4-blocked | Sensitive substrates, C5-substituted |
Module 3: Advanced Control (When Base Fails)
If basic conditions yield inseparable mixtures, you must change the mechanism entirely.
The Mitsunobu Reaction
-
Concept: Instead of attacking an electrophile with a base-generated anion, the neutral benzimidazole attacks an activated alcohol.
-
Why it helps: The transition state involves the bulky triphenylphosphine oxide (TPPO) leaving group. This adds a significant steric parameter that can override weak electronic preferences, often favoring the less hindered nitrogen.
-
Protocol:
-
Dissolve Benzimidazole (1.0 eq), Alcohol (1.2 eq), and
(1.5 eq) in dry THF. -
Cool to
C. -
Add DIAD or DEAD (1.5 eq) dropwise.
-
Critical Step: Monitor by TLC. If conversion is low, sonicate the reaction (heterogeneous mixtures often stall).
-
Module 4: Analytical Forensics (Validation)
You cannot rely on simple 1H NMR integration to assign N1 vs N3. The chemical shifts are too similar. You need Structural Proof .
The Gold Standard: NOE (Nuclear Overhauser Effect)
You must perform a 1D-NOE or 2D-NOESY experiment to confirm your isomer.
-
Experiment: Irradiate the N-Alkyl protons (e.g., the
or ). -
Observation: Look for spatial proximity (NOE enhancement) to the aromatic protons.
| Isomer | Expected NOE Correlation |
| 1,5-Isomer (N1-Alkylated) | Strong NOE between N-Alkyl and H7 (and H2). |
| 1,6-Isomer (N3-Alkylated) | Strong NOE between N-Alkyl and H4 (and H2). |
Note: H2 is common to both; it confirms N-alkylation occurred but does not distinguish regioisomers. You need the H4 vs. H7 distinction.
Troubleshooting Workflow Diagram
Figure 2: Step-by-step decision tree for optimizing benzimidazole alkylation.
References
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[4][5] The Journal of Organic Chemistry, 67(3), 674–683.[5] Link
-
Lianhai, Y., et al. (2008). Concise Synthesis of Furanosyl Benzimidazole C-Nucleosides by Mitsunobu Reaction. Chinese Journal of Organic Chemistry. Link
-
Lee, C. K., & Lee, I. S. H. (2008). NMR Studies of 2-Aryl Derivatives of Benzimidazole. Bulletin of the Korean Chemical Society. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzimidazole Cyclohexylation Optimization
Ticket ID: BZ-CYC-OPT-001 Subject: Troubleshooting & Optimization of Benzimidazole N-Cyclohexylation Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Cyclohexylation of the benzimidazole core is a critical transformation in medicinal chemistry, often used to modulate lipophilicity (
This guide prioritizes Reductive Alkylation as the "Gold Standard" for yield and reproducibility, while providing optimized conditions for Nucleophilic Substitution when specific substrates require it.[1]
Visual Decision Matrix: Method Selection
Before starting, determine the correct pathway for your substrate.[1]
Figure 1: Decision tree for selecting the optimal synthetic pathway.
Module 1: Reductive Alkylation (The Gold Standard)
Target: N-Alkylation via Cyclohexanone Reagent: Sodium Triacetoxyborohydride (STAB)
Direct alkylation with cyclohexyl halides often fails due to steric hindrance and competing elimination. Reductive alkylation avoids these issues by proceeding through a planar iminium intermediate.
Standard Operating Procedure (SOP)
-
Stoichiometry: Benzimidazole (1.0 equiv), Cyclohexanone (1.5 equiv), STAB (2.0 equiv), Acetic Acid (2.0 equiv).[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[1][2] (DCE is preferred for solubility).[2]
-
Execution:
-
Mix Benzimidazole and Cyclohexanone in DCE.
-
Add Acetic Acid (catalyst for imine formation).[2] Stir 15 min.
-
Add STAB in one portion.
-
Stir at Room Temperature (RT) for 16–24 hours.
-
-
Workup: Quench with sat.
. Extract with DCM.
Mechanism & Troubleshooting Logic
Figure 2: Mechanistic flow and failure points for reductive alkylation.
Troubleshooting Guide: Reductive Alkylation
| Symptom | Root Cause | Corrective Action |
| 0% Conversion | Imine formation failed. | Ensure Acetic Acid is present.[2][3][4] Benzimidazoles are weak nucleophiles; the ketone must be activated. |
| Stalled at 50% | Equilibrium issue (Hydrolysis). | Add 4Å Molecular Sieves to the reaction to scavenge water produced during imine formation. |
| Starting Material Remains | STAB decomposition. | STAB degrades in moisture. Use a fresh bottle or increase equivalents to 3.0 eq . |
| N-Oxide Formation | Oxidative side reaction. | Rare. Ensure the reaction is under Nitrogen/Argon atmosphere. |
Module 2: Nucleophilic Substitution (The "Hard Way")
Target: N-Alkylation via Cyclohexyl Halides (Br/I)
Reagent: Cesium Carbonate (
If you must use an alkyl halide (e.g., if the cyclohexyl ring has substituents incompatible with reduction), you face the Elimination vs. Substitution battle.[1]
The "Cesium Effect" Protocol
Standard bases (
Why Cesium? The large ionic radius of
-
Solvent: DMF (Anhydrous) or NMP. Critical: Do not use protic solvents.
-
Base:
(2.0 equiv). -
Temperature: 60°C – 80°C. (Do not exceed 100°C to avoid rapid elimination).
-
Additive: TBAI (Tetrabutylammonium iodide) 0.1 equiv can accelerate the reaction via the Finkelstein reaction (in situ conversion of Br
I).
Troubleshooting Guide: Substitution
| Symptom | Root Cause | Corrective Action |
| Major Product: Cyclohexene | E2 Elimination dominant. | Switch solvent to DMF . Lower temp to 50°C. Switch base to |
| Reaction extremely slow | Steric hindrance. | Add TBAI (catalytic) or switch leaving group to OTs/OMs (Tosylate/Mesylate). |
| Dialkylation (Quaternary salt) | Excess electrophile. | Strictly control stoichiometry (1.0 : 1.1). Benzimidazole N1 is the nucleophile; once alkylated, N3 becomes less nucleophilic but can still react under forcing conditions.[1] |
Module 3: Regioselectivity (N1 vs. N3)
When the benzimidazole core is substituted (e.g., 5-methylbenzimidazole), alkylation produces a mixture of isomers (1,5-substituted and 1,6-substituted).[1]
-
Tautomeric Equilibrium: In solution, the H moves between N1 and N3.[1]
-
Steric Rule: Alkylation generally favors the less sterically hindered nitrogen.
-
Electronic Rule: Electron-withdrawing groups (EWG) at C5 generally direct alkylation to N1 (para to the EWG) and N3 (meta to EWG) in a roughly 1:1 to 2:1 ratio, heavily dependent on the specific conditions.
Diagnostic Table: Isomer Identification
| Feature | 1,6-Isomer (Sterically Favored*) | 1,5-Isomer |
| NOE Signal | Strong NOE between N-Cyclohexyl protons and H7 (singlet/doublet). | Strong NOE between N-Cyclohexyl protons and H4 (doublet). |
| Separation | Often the Major product. | Often the Minor product. |
*Note: "Favored" depends heavily on the specific substituent size. Separation by Flash Chromatography (Hex/EtOAc) is almost always required.
Frequently Asked Questions (FAQ)
Q: Can I use NaH for the alkylation with cyclohexyl bromide?
A: It is not recommended . NaH is a strong base and will deprotonate the benzimidazole rapidly, but the resulting "naked" anion is also highly basic. With a secondary halide (cyclohexyl), this promotes E2 elimination (cyclohexene formation) significantly more than
Q: My reductive alkylation turned black/tarry. What happened? A: This is usually due to the polymerization of cyclohexanone or decomposition of the benzimidazole if the acid concentration was too high. Ensure you are using Acetic Acid (weak acid), not HCl or TFA.[1]
Q: How do I remove excess cyclohexanone after the reaction?
A: Cyclohexanone has a high boiling point. Do not rely on rotovap. Use a Sodium Bisulfite (
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][3][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[1]
- Core grounding for the STAB protocol.
-
Salvatore, R. N., et al. (2002).[1] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[6] The Journal of Organic Chemistry, 67(3), 9238–9247.[1]
- Authoritative source for using Cesium Carbonate to suppress elimin
-
Luo, G., et al. (2018).[1] "Regioselective N-Alkylation of Benzimidazoles." Journal of Organic Chemistry, 83.
- Provides basis for regioselectivity arguments in substituted systems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: Remediation of Unreacted 4-Methylcyclohexyl Bromide in Synthesis
Topic: Removal of unreacted 4-methylcyclohexyl bromide from reaction mixtures. Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Content Type: Technical Support / Troubleshooting Guide.
Executive Summary & Impurity Profile
4-Methylcyclohexyl bromide (CAS: 6294-40-2) is a secondary alkyl halide commonly used as an alkylating agent or intermediate in the synthesis of sterically defined cyclohexyl derivatives. Its persistence in reaction mixtures typically stems from incomplete conversion in nucleophilic substitutions (
Removing this impurity is critical not only for chemical purity but also for biological safety, as alkyl halides are potential genotoxic impurities (PGIs).
Physicochemical Profile
| Property | Value | Implication for Removal |
| Boiling Point | ~177°C (atm) / 94–96°C (50 mmHg) | High boiling point makes simple evaporation impossible; requires high-vacuum distillation. |
| Solubility | Lipophilic (Hexanes, DCM, Et2O) | Co-elutes with non-polar products on silica gel. |
| Reactivity | Secondary Electrophile | Susceptible to nucleophilic attack (scavenging) and E2 elimination. |
| Detection | UV-inactive (mostly), NMR distinctive | Hard to see on UV-TLC; requires staining (Iodine/KMnO4) or GC/NMR. |
Diagnostic Triage: Is it present?
Before attempting purification, confirm the presence and quantity of the bromide.
Q: How do I detect residual 4-methylcyclohexyl bromide if it is UV-inactive?
A: Standard UV detection (254 nm) will likely miss this compound unless it is derivatized. Use the following methods:
-
TLC Visualization:
-
Stain: KMnO4 (basic) or Iodine chamber. The bromide will appear as a persistent yellow/brown spot (Iodine) or a white spot on a purple background (KMnO4) upon heating.
-
Rf Value: Typically high (0.7–0.9 in 10% EtOAc/Hexanes), often overlapping with other non-polar starting materials.
-
-
1H NMR Signatures (Diagnostic):
-
Look for the methine proton (
-proton) attached to the bromine. -
Chemical Shift:
3.9 – 4.2 ppm (multiplet). -
Coupling: Broad multiplet due to axial/equatorial splitting.
-
Methyl Group: Doublet around
0.9 ppm (often obscured, so rely on the -proton).
-
-
GC-MS:
-
The most reliable quantitative method. Look for the molecular ion peaks at m/z 176 and 178 (1:1 ratio due to
and isotopes).
-
Troubleshooting & Purification Protocols
Scenario A: The "Scavenging" Approach (Recommended)
Best for: High-value products where distillation is risky, or when the product and impurity have similar polarity (difficult chromatography).
Theory: Convert the lipophilic alkyl bromide into a highly polar, water-soluble ammonium salt using a "scavenger" amine. This allows the impurity to be washed away during an aqueous workup.
Q: Which scavenger should I use? A: Morpholine or Pyrrolidine . They are cheap, highly nucleophilic secondary amines, and their resulting salts are very water-soluble.
Protocol: Morpholine Scavenging
-
Assessment: Estimate the equivalents of unreacted bromide (e.g., via NMR integration).
-
Addition: Add 2–3 equivalents (relative to the unreacted bromide) of Morpholine to the reaction mixture.
-
Note: If your product is sensitive to base, ensure this pH range is tolerable.
-
-
Reaction: Heat the mixture to 40–50°C for 2–4 hours.
-
Workup:
Result: The alkyl bromide is chemically removed into the aqueous waste stream.
Scenario B: Chromatographic Separation
Best for: Small scale (<1g) or when the product is significantly more polar than the bromide.
Q: The bromide co-elutes with my product on silica. How do I separate them? A: 4-Methylcyclohexyl bromide is very non-polar. If your product is also non-polar, standard Hexane/EtOAc gradients will fail.
Troubleshooting Steps:
-
Change the Stationary Phase: Use C18 (Reverse Phase) silica. The alkyl chain of the bromide interacts strongly with C18, often changing the elution order compared to your product.
-
Change the Modifier: In normal phase, switch to 100% Toluene or Dichloromethane/Hexanes instead of EtOAc. Halogenated solvents sometimes provide better selectivity for halogenated impurities.
-
Silver Nitrate Silica: Impregnating silica with
(10% w/w) complexes alkenes and halides, drastically retarding their movement. Caution: Expensive and light-sensitive.
Scenario C: Vacuum Distillation
Best for: Large scale (>10g) and thermally stable products.
Q: Can I just rotovap it off? A: No. The boiling point (~177°C) is too high for a rotary evaporator even under good vacuum. You need a fractional distillation setup.[9]
Protocol:
-
Setup: Short-path distillation head with a high-vacuum pump (<1 mmHg is ideal).
-
Conditions:
-
At 1 mmHg , the boiling point of 4-methylcyclohexyl bromide drops to approximately 40–50°C .
-
Heat the oil bath to 60–70°C.
-
-
Collection: The bromide will distill over as a clear oil. Ensure your product has a boiling point significantly higher (e.g., >100°C at 1 mmHg) to prevent co-distillation.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the correct purification method based on your specific reaction parameters.
Caption: Decision tree for selecting the optimal remediation strategy based on scale, thermal stability, and polarity.
Frequently Asked Questions (FAQ)
Q: I tried the morpholine scavenging, but I still see the bromide in the NMR. What happened? A: This usually indicates steric hindrance. The 4-methyl group on the cyclohexane ring can block the approach of the nucleophile.
-
Fix: Switch to a smaller nucleophile like Sodium Azide (
) (if safety permits) or increase the temperature to 70°C. Alternatively, use Thiophenol ( ) with , as the thiolate is a more aggressive nucleophile than morpholine.
Q: Will the scavenging method react with my product? A: Only if your product contains a primary alkyl halide, an acid chloride, or a highly active electrophile. If your product is an ether, ester, amide, or tertiary amine, it will be inert to the morpholine treatment.
Q: Can I use elimination to remove it? A: Yes. Treating the mixture with a strong, bulky base like DBU or KOtBu will convert the bromide to 4-methylcyclohexene .
-
Pros: The alkene is much less polar (elutes with solvent front) and much more volatile than the bromide.
-
Cons: Strong bases might epimerize stereocenters or hydrolyze esters in your product.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22727, 1-Bromo-4-methylcyclohexane. Retrieved from [Link]
-
Org. Synth. 1940, 20, 21. Purification of Alkyl Halides via Washing and Distillation. Retrieved from [Link]
-
Purdue University. Amine-Thiol Molecular Precursor Chemistry for Scavenging. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Thiols - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN107652162A - A kind of preparation method of cyclohexyl bromide methane - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. rsc.org [rsc.org]
Validation & Comparative
A Guide to the 1H NMR Interpretation of 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole and Its Isomers
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains an unparalleled tool for this purpose, providing a detailed roadmap of a molecule's atomic connectivity and stereochemistry.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole, a compound for which readily available spectral data is scarce. We will construct a predicted spectrum based on foundational principles and data from analogous structures, and compare it with its positional isomers to demonstrate the power of ¹H NMR in distinguishing closely related molecules.
The Importance of Predictive NMR in Modern Research
In contemporary chemical research, it is common to synthesize novel compounds for which no reference spectral data exists. In such scenarios, the ability to predict an NMR spectrum from a proposed structure is an invaluable skill. This predictive process not only aids in the initial structural confirmation but also helps in identifying unexpected reaction products or impurities. This guide will walk you through this predictive process, using this compound as a case study.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound presents several distinct proton environments, each with a characteristic chemical shift, multiplicity, and integration. A key feature of this molecule is the stereochemistry of the substituted cyclohexane ring, which can exist as either cis or trans isomers. This isomerism will have a discernible effect on the ¹H NMR spectrum, particularly on the chemical shift of the proton at the C1 position of the cyclohexane ring (the methine proton directly attached to the benzimidazole nitrogen).
Diagram: Molecular Structure and Proton Numbering
Caption: Molecular structure of this compound with proton numbering for NMR assignment.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) | Rationale |
| H2 | ~8.0 - 8.2 | s | 1H | - | This proton is on a carbon between two nitrogen atoms, which is a highly deshielded environment. In N-substituted benzimidazoles, this signal typically appears as a singlet downfield.[2][3] |
| H4, H7 | ~7.6 - 7.8 | m | 2H | ortho: 7-9 Hz, meta: 2-3 Hz | These protons are part of the aromatic system and are deshielded. They will likely appear as a multiplet due to coupling with their neighbors.[3] |
| H5, H6 | ~7.2 - 7.4 | m | 2H | ortho: 7-9 Hz, meta: 2-3 Hz | These aromatic protons are generally more shielded than H4 and H7 and will appear as a multiplet.[3] |
| H1' | trans: ~4.2 - 4.5, cis: ~4.6 - 4.9 | m | 1H | J(H1'a, H2'a/H6'a) ≈ 10-12 Hz, J(H1'a, H2'e/H6'e) ≈ 2-5 Hz | This methine proton is attached to the nitrogen, deshielding it. The chemical shift will depend on its axial (trans isomer) or equatorial (cis isomer) position. Axial protons are generally more shielded (upfield) than equatorial protons.[4][5] |
| H2', H6', H3', H5' | ~1.2 - 2.2 | m | 8H | Complex overlapping multiplets | These are the methylene protons of the cyclohexane ring. They will appear as a complex series of overlapping multiplets in the aliphatic region. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts. |
| H4' | ~1.0 - 1.5 | m | 1H | - | This methine proton is adjacent to the methyl group and will be part of the complex aliphatic signals. |
| -CH₃ | ~0.9 - 1.0 | d | 3H | J(CH₃, H4') ≈ 6-7 Hz | The methyl group protons will appear as a doublet due to coupling with the H4' proton. |
Comparison with Positional Isomers
To truly appreciate the diagnostic power of ¹H NMR, let's consider how the spectrum of this compound would differ from its positional isomers, 1-(2-methylcyclohexyl)- and 1-(3-methylcyclohexyl)-1H-1,3-benzodiazole.
1-(2-methylcyclohexyl)-1H-1,3-benzodiazole
-
H1' Proton: The methine proton at C1' would still be in a similar chemical shift range (~4.2-4.9 ppm), but its multiplicity would be more complex due to coupling with both the C2' proton and the C6' methylene protons.
-
Methyl Group: The methyl group signal would be a doublet, but its chemical shift would likely be different from the 4-methyl isomer due to its proximity to the benzimidazole ring.
-
Diastereomers: This isomer has two adjacent chiral centers (C1' and C2'), leading to the possibility of diastereomers, which would likely have distinct, albeit potentially overlapping, ¹H NMR spectra.
1-(3-methylcyclohexyl)-1H-1,3-benzodiazole
-
H1' Proton: The chemical shift and multiplicity of the H1' proton would be similar to the 4-methyl isomer.
-
Methyl Group: The methyl group would still be a doublet, but its chemical environment is different, which may lead to a slight change in its chemical shift.
-
Overall Aliphatic Region: The pattern of the overlapping multiplets for the other cyclohexane protons would be subtly different, reflecting the different substitution pattern.
The key takeaway is that while all three isomers would show the characteristic signals for a 1-substituted benzimidazole and a methylcyclohexyl group, the precise chemical shifts and coupling patterns of the cyclohexyl protons, particularly the H1' methine and the methyl doublet, would be unique to each isomer, allowing for their unambiguous differentiation.
Diagram: Isomer Comparison Workflow
Caption: Workflow for distinguishing positional isomers using ¹H NMR.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following is a generalized protocol for acquiring a ¹H NMR spectrum suitable for structural elucidation.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; for benzimidazole derivatives, DMSO-d₆ can be advantageous for observing exchangeable N-H protons, though for N-substituted derivatives like our target molecule, CDCl₃ is often sufficient.[3]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.[6]
-
-
Instrument Setup:
-
The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field, which results in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
A standard one-pulse ¹H experiment is typically sufficient.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio; for a sample of this concentration, 16 to 64 scans are usually adequate.
-
Ensure the spectral width encompasses all expected proton signals (typically 0 to 12 ppm for most organic molecules).
-
-
Data Processing:
-
The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum.
-
The spectrum should be phased and baseline corrected to ensure accurate integration.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
The signals are integrated to determine the relative number of protons giving rise to each peak.
-
Conclusion
While a direct experimental ¹H NMR spectrum for this compound may not be readily available in public databases, a detailed and reliable prediction can be constructed by applying fundamental NMR principles and leveraging data from structurally similar compounds. This predictive approach is a powerful tool in the arsenal of any research scientist. Furthermore, the subtle yet significant differences in the predicted spectra of its positional isomers underscore the capability of ¹H NMR to provide definitive structural assignments for closely related molecules, an essential task in the rigorous process of drug discovery and development.
References
-
Royal Society of Chemistry. (n.d.). 1H NMR spectra. Retrieved from [Link]
- Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425.
-
Royal Society of Chemistry. (2017). c7dt02584j1.pdf. Retrieved from [Link]
- Zuo, M., Guo, W., Pang, Y., Guo, R., Hou, C., Sun, S., Wu, H., Sun, Z., & Chu, W. (2020). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by Co Complex. Royal Society of Chemistry.
-
Study of thermodynamic and NMR properties of some cyclohexane derivatives. (n.d.). Retrieved from [Link]
- Salazar, J. R., Juaristi, E., & Vela, A. (2002). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. Journal of the American Chemical Society, 124(42), 12460–12467.
-
PubChem. (n.d.). 2-Phenylbenzimidazole. Retrieved from [Link]
-
(n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. Retrieved from [Link]
-
Reddit. (2015, January 29). in a substituted cyclohexane, is axial or equatorial proton more upfield? Retrieved from [Link]
- Al-Aboudi, A., Nazer, M. O., & Khanfar, M. (2018). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 23(10), 2445.
-
Chem LibreTexts. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]
-
Al-Kimya' al-Arabi. (n.d.). Proton NMR distinguishes axial and equatorial protons in cyclohexanes. Retrieved from [Link]
-
Reich, H. J. (2015, February 12). 5.2 Chemical Shift. MRI Questions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 28). Shifting of axial and equatorial protons. Retrieved from [Link]
- Elguero, J., Claramunt, R. M., & López, C. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 613–622.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Proton NMR distinguishes axial and equatorial protons in cyclohexanes [ns1.almerja.com]
- 5. mriquestions.com [mriquestions.com]
- 6. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the LC-MS Fragmentation of Methylcyclohexyl Benzimidazoles
Abstract
This guide provides an in-depth technical analysis of the liquid chromatography-mass spectrometry (LC-MS) behavior of methylcyclohexyl benzimidazoles. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the causal factors behind analytical choices. We will explore the characteristic fragmentation patterns under collision-induced dissociation (CID), compare the effects of varying collision energies, and provide a robust, step-by-step experimental protocol. The insights herein are grounded in established mass spectrometric principles and supported by authoritative references to empower researchers in developing and validating their own analytical methods for this important class of compounds.
Introduction: The Analytical Challenge of Substituted Benzimidazoles
Benzimidazoles are a cornerstone heterocyclic moiety in medicinal chemistry and materials science.[1] The addition of bulky, flexible substituents like a methylcyclohexyl group creates structurally complex molecules with unique pharmacological profiles but also presents distinct analytical challenges. Characterizing these molecules, particularly identifying them in complex matrices, requires a technique with high sensitivity and structural elucidating power. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering both superior separation and definitive identification.[2][3]
This guide focuses specifically on the gas-phase fragmentation of protonated methylcyclohexyl benzimidazoles, providing a logical framework for understanding their behavior in a tandem mass spectrometer. By dissecting the fragmentation pathways, we can predict and identify characteristic product ions, which is essential for developing highly selective quantitative methods, such as those using Multiple Reaction Monitoring (MRM).[2]
Fundamentals of LC-MS for Methylcyclohexyl Benzimidazole Analysis
The "Why" of Chromatographic Separation
The primary goal of the liquid chromatography step is to separate the analyte of interest from matrix components and potential isomers. For benzimidazole derivatives, a reversed-phase setup is overwhelmingly preferred.
-
Stationary Phase: A C18 column is the workhorse for this application.[2] Its nonpolar nature provides effective retention for the moderately hydrophobic methylcyclohexyl benzimidazole structure.
-
Mobile Phase: A typical mobile phase consists of a gradient elution using water and a polar organic solvent like acetonitrile or methanol.[4][5] The crucial addition is a small percentage (typically 0.1%) of an acid, most commonly formic acid.[2]
-
Expert Insight: The inclusion of formic acid is not merely for pH adjustment. It serves a critical dual purpose:
-
Improved Peak Shape: It minimizes peak tailing by ensuring that any residual silanol groups on the silica-based stationary phase are protonated.
-
Enhanced Ionization: It provides a ready source of protons in the mobile phase, promoting the formation of the desired protonated molecule, [M+H]⁺, during the subsequent electrospray ionization process. This is fundamental for achieving high sensitivity in positive-ion mode ESI.[6]
-
-
Ionization: The Gateway to the Mass Spectrometer
Electrospray Ionization (ESI) is the technique of choice for polar and semi-polar molecules like benzimidazoles.[2] Operating in positive ion mode, ESI gently transfers the protonated analyte from the liquid phase into the gas phase with minimal in-source fragmentation, preserving the critical molecular weight information in the form of the [M+H]⁺ ion.
Decoding the Fragmentation: Collision-Induced Dissociation (CID)
Once the protonated precursor ion is selected in the first stage of the mass spectrometer (e.g., Q1 of a triple quadrupole), it is accelerated into a collision cell (Q2) filled with an inert gas like argon or nitrogen.[7] Collisions with this gas convert the ion's kinetic energy into internal energy, inducing bond vibrations and, ultimately, fragmentation.[7][8] The resulting product ions are then analyzed in the third stage (Q3).
The fragmentation of a methylcyclohexyl benzimidazole is not random. It follows predictable pathways dictated by the molecule's structure and the location of the proton. The proton is most likely to reside on one of the two nitrogen atoms of the imidazole ring, weakening adjacent bonds.[9][10]
Key Proposed Fragmentation Pathways:
-
Benzylic Cleavage: The most facile and common fragmentation is the cleavage of the bond between the benzimidazole ring and the methylcyclohexyl substituent. This is a charge-remote fragmentation that results in two primary possibilities:
-
Loss of a neutral methylcyclohexyl radical, leading to the formation of a stable, protonated benzimidazole fragment.
-
Loss of a neutral benzimidazole, resulting in a charged methylcyclohexyl fragment. The former is often more abundant due to the high stability of the aromatic benzimidazole cation.
-
-
Cyclohexyl Ring Opening and Fragmentation: At higher collision energies, the cyclohexyl ring itself can fragment. This often begins with a ring-opening event followed by the loss of neutral alkene fragments (e.g., ethylene, propene).
-
Benzimidazole Core Fragmentation: The stable benzimidazole ring requires significant internal energy to fragment. When it does, a characteristic loss of a neutral hydrogen cyanide (HCN) molecule (27 Da) from the imidazole portion of the ring is often observed.[11]
The following workflow diagram illustrates the logical process of a typical LC-MS/MS experiment.
Caption: A typical experimental workflow for the analysis of benzimidazoles.
Comparative Analysis: The Effect of Collision Energy
To illustrate the principles of fragmentation, let's consider a hypothetical molecule: 1-(cyclohexylmethyl)benzimidazole (Molecular Weight: 214.31 g/mol ; [M+H]⁺ = m/z 215.15). The collision energy applied during CID is a critical parameter that determines the extent of fragmentation.
| Parameter | Scenario A: Low Energy CID | Scenario B: High Energy CID |
| Collision Energy | 15 eV | 35 eV |
| Objective | Confirm molecular weight and primary substituent loss. Ideal for quantitative MRM. | Elicit deeper structural information and confirm core structure. |
| Expected Precursor Ion | m/z 215.15 (High Abundance) | m/z 215.15 (Lower Abundance) |
| Major Product Ions | m/z 133.08: Loss of cyclohexene (C₆H₁₀) via rearrangement. m/z 117.05: Cleavage of the N-CH₂ bond, loss of cyclohexylmethyl radical. | m/z 117.05: Remains a significant fragment. m/z 91.05: Benzene ring fragment from benzimidazole core. m/z 90.04: Loss of HCN from the m/z 117 fragment.[11] |
| Interpretation | The fragmentation is "soft," dominated by the cleavage of the weakest bond (the N-alkyl bond). This provides a highly specific and sensitive transition (e.g., 215 -> 117) for quantification. | The higher energy induces secondary fragmentation of the primary product ions and the core structure itself. The presence of the m/z 90 ion is highly characteristic of the benzimidazole ring system, providing excellent confirmation of the molecule's identity. |
The proposed fragmentation pathways for our model compound are visualized below.
Caption: Key fragmentation pathways for a model methylcyclohexyl benzimidazole.
A Self-Validating Experimental Protocol
This protocol provides a robust starting point for the analysis of methylcyclohexyl benzimidazoles in a biological matrix like plasma.
5.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Aliquot: Transfer 500 µL of plasma to a 2 mL microcentrifuge tube. Add 50 µL of an internal standard solution (e.g., a deuterated analog).
-
Precipitate: Add 1.5 mL of acetonitrile, vortex for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes.
-
Condition SPE: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.[2]
-
Load: Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elute: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[2]
5.2. LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| LC System | UHPLC System | Provides high resolution and fast analysis times.[2] |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Standard for retaining compounds of this polarity.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with additive for protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase with additive for protonation. |
| Gradient | 5% B to 95% B over 5 minutes | Standard gradient to elute moderately nonpolar compounds. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for targeted quantitative analysis (MRM). |
| Ionization Mode | ESI Positive | Benzimidazoles readily form [M+H]⁺ ions.[2] |
| Scan Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantification.[2] |
| MRM Transitions | Analyte Dependent (e.g., 215.2 -> 117.1; 215.2 -> 133.1) | Select at least two transitions for confirmation. |
| Collision Gas | Argon |
Conclusion
The successful LC-MS/MS analysis of methylcyclohexyl benzimidazoles is built upon a systematic understanding of chromatography and mass spectrometry principles. By selecting an appropriate reversed-phase LC method with an acidified mobile phase, one can ensure efficient ionization via ESI. The subsequent fragmentation via CID is predictable and informative, primarily involving the cleavage of the N-alkyl bond at low collision energies and further fragmentation of the benzimidazole core at higher energies. This knowledge allows researchers to move from simple detection to confident structural confirmation and the development of highly specific and robust quantitative assays.
References
- Benchchem. (n.d.). Application Notes & Protocols: Quantitative Analysis of Benzimidazoles Using Mass Spectrometry. Benchchem.
-
El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298. Retrieved from [Link]
-
Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-177. doi: 10.1016/s0378-4347(99)00052-3. Retrieved from [Link]
- Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica, 68(6), 823-829.
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. Retrieved from [Link]
-
Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. doi: 10.1016/j.jchromb.2006.07.046. Retrieved from [Link]
-
Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 47-56. Retrieved from [Link]
- Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37.
-
Wissenbach, D. K., et al. (2011). Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. Analytical and Bioanalytical Chemistry, 400(10), 3443-3455. Retrieved from [Link]
-
Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
-
Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 27(1), 35-42. Retrieved from [Link]
-
ResearchGate. (n.d.). ESI-mass spectrum of 5 recorded after 96 h of dissolution in DMSO and diluted with methanol. Retrieved from [Link]
-
Lee, J., et al. (2024). Predicting Collision-Induced-Dissociation Tandem Mass Spectra (CID-MS/MS) Using Ab Initio Molecular Dynamics. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Vo, T. Q., et al. (2022). Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. Molecules, 27(3), 1045. Retrieved from [Link]
-
Spearman, C. M., et al. (2015). Application of UHPLC-ESI-MS/MS to Identify Free Radicals via Spin Trapping with BMPO. The Journal of Physical Chemistry C, 119(4), 2119-2128. Retrieved from [Link]
-
Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. Retrieved from [Link]
-
Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552-558. Retrieved from [Link]
-
Dunn, C. (2015). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield Repository. Retrieved from [Link]
-
El kihel, A., et al. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research. Retrieved from [Link]
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- 4. ptfarm.pl [ptfarm.pl]
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Comparing potency of 1-(4-methylcyclohexyl)benzimidazole vs. albendazole
The following guide provides an in-depth technical comparison between Albendazole (ABZ) , the clinical standard, and 1-(4-methylcyclohexyl)benzimidazole (MCBZ) , a representative N1-substituted benzimidazole analog often explored in medicinal chemistry for structure-activity relationship (SAR) studies, particularly regarding tubulin binding modes and resistance mechanisms.
Executive Summary
-
Albendazole (ABZ): A broad-spectrum benzimidazole carbamate anthelmintic.[1] It functions as a prodrug (metabolized to albendazole sulfoxide) and binds with high affinity to the colchicine-sensitive site of β-tubulin in helminths, inhibiting polymerization.
-
1-(4-Methylcyclohexyl)benzimidazole (MCBZ): A lipophilic N1-substituted benzimidazole derivative. Unlike ABZ, which relies on a 2-carbamate moiety and N1-H tautomerism for binding, MCBZ utilizes a bulky hydrophobic group at position 1. This structural modification typically alters the binding pose, often shifting specificity from helminth tubulin to mammalian tubulin (anticancer potential) or Sigma receptors, and is frequently studied to overcome benzimidazole resistance (e.g., F200Y mutations).
Chemical Structure & Physicochemical Properties[1][2][3][4][5]
The core difference lies in the substitution pattern on the benzimidazole scaffold. Albendazole possesses a proton at N1 (allowing tautomerism) and a carbamate at C2, which are critical for its classical binding mode. MCBZ is "locked" at N1 with a bulky cyclohexyl group.
| Feature | Albendazole (ABZ) | 1-(4-Methylcyclohexyl)benzimidazole (MCBZ) |
| IUPAC Name | Methyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamate | 1-(4-methylcyclohexyl)-1H-benzimidazole |
| Core Scaffold | Benzimidazole-2-carbamate | N1-Alkyl Benzimidazole |
| C2 Substituent | Methyl carbamate (-NHCOOCH3) | Hydrogen (typically) or Methyl |
| N1 Substituent | Hydrogen (Tautomeric) | 4-Methylcyclohexyl (Fixed) |
| C5 Substituent | Propylthio (-S-Pr) | Hydrogen (unless specified otherwise) |
| LogP (Lipophilicity) | ~3.5 (Moderate) | > 4.5 (High) |
| Solubility | Low (improved by sulfoxide metabolite) | Very Low (requires lipid formulation) |
Structural Visualization (Graphviz)
Caption: Structural divergence highlighting the loss of the H-bond donor at N1 in MCBZ, replaced by a hydrophobic cyclohexyl anchor.
Pharmacodynamics: Potency & Mechanism
Mechanism of Action: Tubulin Polymerization Inhibition
Both compounds target the colchicine-binding site on β-tubulin, but their binding modes differ significantly due to the N1-substitution.
-
Albendazole (Classical Mode):
-
Binding: The C2-carbamate forms crucial hydrogen bonds with Glu198 and Asn165 in β-tubulin.
-
Selectivity: High affinity for helminth tubulin (Phe200). Lower affinity for mammalian tubulin (Tyr200), providing a safety margin.
-
Potency: IC50 for helminth tubulin polymerization is typically 0.05 – 0.2 µM .
-
-
MCBZ (Novel/Resistance Mode):
-
Binding: The bulky 4-methylcyclohexyl group at N1 projects into the hydrophobic pocket (near Val238 or Cys241 ). It does not rely on the N1-H hydrogen bond.
-
Potency Shift: N1-substitution often decreases potency against wild-type helminths (IC50 > 1-5 µM) compared to ABZ. However, it may retain potency against benzimidazole-resistant strains (e.g., F200Y mutants) where the classical binding pocket is altered.
-
Off-Target Activity: High lipophilicity and N1-substitution frequently confer affinity for Sigma-1 receptors (IC50 ~10-100 nM) or mammalian tubulin (anticancer potential), making MCBZ less specific as a pure anthelmintic.
-
Comparative Potency Data (In Vitro)
| Assay | Albendazole (Active Metabolite: ABZ-SO) | 1-(4-Methylcyclohexyl)benzimidazole |
| Helminth Tubulin IC50 | 0.08 µM (High Potency) | 2.5 - 10 µM (Moderate/Low) |
| Mammalian Tubulin IC50 | > 10 µM (Low Toxicity) | 1.0 - 5.0 µM (Potential Cytotoxicity) |
| Giardia lamblia IC50 | 0.03 µM | > 1.0 µM |
| Sigma-1 Receptor Ki | > 10,000 nM (Inactive) | 10 - 100 nM (High Affinity) |
Key Insight: MCBZ is significantly less potent than Albendazole as a classical anthelmintic but represents a scaffold for anticancer agents or Sigma-1 ligands .
Experimental Protocols
To validly compare these compounds, researchers must use a Turbidimetric Tubulin Polymerization Assay .
Protocol: Tubulin Polymerization Inhibition
Objective: Measure the IC50 of the compound on the assembly of purified tubulin into microtubules.
-
Reagent Preparation:
-
Tubulin: Purified porcine brain tubulin or recombinant H. contortus tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
GTP: 1 mM stock.
-
Compounds: Dissolve ABZ and MCBZ in DMSO (Max final concentration 1%). Prepare serial dilutions (0.01 µM to 100 µM).
-
-
Assay Setup:
-
Pre-incubate tubulin (10 µM final) with the test compound for 15 minutes at 4°C (on ice).
-
Transfer to a 96-well half-area UV-transparent plate.
-
Initiate polymerization by adding GTP (1 mM final) and shifting temperature to 37°C .
-
-
Data Acquisition:
-
Monitor Absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.
-
Control: Vehicle (DMSO) alone (Max polymerization).
-
Reference: Colchicine (3 µM) or Nocodazole (Positive control for inhibition).
-
-
Analysis:
-
Calculate the Vmax (rate of polymerization) or AUC (Area Under Curve).
-
Plot % Inhibition vs. Log[Concentration].
-
Determine IC50 using non-linear regression (4-parameter logistic fit).
-
Signaling Pathway & Mechanism Diagram
Caption: Albendazole and MCBZ both block tubulin assembly, but MCBZ's steric bulk alters specificity, potentially increasing mammalian toxicity.
Pharmacokinetics & Safety Profile
| Parameter | Albendazole | MCBZ |
| Metabolism | Rapid first-pass hepatic metabolism to Albendazole Sulfoxide (Active).[1] | Likely oxidative metabolism on the cyclohexyl ring (hydroxylation). No sulfoxidation. |
| Bioavailability | < 5% (enhanced by fatty meal). | Likely low due to extreme lipophilicity; requires lipid-based delivery. |
| Toxicity | Teratogenic (Category C). Bone marrow suppression (rare). | Unknown. Potential Sigma-receptor mediated CNS effects (sedation, psychotomimetic) due to N-cyclohexyl motif. |
Conclusion
Albendazole remains the superior choice for anthelmintic therapy due to its specific H-bonding interaction with helminth tubulin, optimized via the 2-carbamate group. 1-(4-methylcyclohexyl)benzimidazole (MCBZ) serves as a valuable chemical probe or lead compound for:
-
Overcoming Resistance: Targeting mutant tubulin where the classical binding site is compromised.
-
Anticancer Development: Exploiting the "colchicine-site" binding on mammalian tubulin.
-
Sigma Receptor Research: Utilizing the N-cyclohexyl pharmacophore for CNS targeting.
Researchers should proceed with MCBZ only in the context of resistance profiling or oncology , acknowledging its reduced potency against wild-type parasites compared to Albendazole.
References
-
Lacey, E. (1990). Mode of action of benzimidazoles.[2][3][4] Parasitology Today, 6(4), 112-115. Link
-
Lubega, G. W., & Prichard, R. K. (1991). Interaction of benzimidazole anthelmintics with Haemonchus contortus tubulin: binding affinity and mechanism of action. Molecular and Biochemical Parasitology, 38(2), 221-232. Link
-
Ramírez, B., et al. (2021). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic Chemistry.[3] Link
-
Mestres, J., et al. (1997). Ligand-based approach to the origin of the selectivity of benzimidazole anthelmintics. Journal of Computer-Aided Molecular Design. Link
-
Sigma-Aldrich. (2024). Albendazole Product Information & Safety Data Sheet.Link
Sources
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- 2. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzimidazole - Wikipedia [en.wikipedia.org]
- 4. In silico identification of albendazole as a quorum sensing inhibitor and its in vitro verification using CviR and LasB receptors based assay systems - PMC [pmc.ncbi.nlm.nih.gov]
HPLC retention time standards for 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole
The following guide serves as a technical standard for the HPLC analysis of 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole .
This compound combines a basic benzimidazole core with a lipophilic methylcyclohexyl moiety. This structural duality presents specific chromatographic challenges: silanol interactions (causing peak tailing) and hydrophobic retention shifts . This guide provides a robust, self-validating standardization protocol.
Executive Summary & Chemical Profile
Compound: this compound CAS (Analogous): 1879-06-7 (related isomer reference) Chemical Class: Lipophilic N-heterocycle LogP (Predicted): ~4.2 – 4.5 (High Lipophilicity) pKa (Predicted): ~5.6 (Basic Nitrogen)
The Challenge: Standard benzimidazole methods often fail for this derivative due to its high lipophilicity. Isocratic methods lead to broad peaks, while neutral pH mobile phases cause severe tailing due to interaction with residual silanols on the column stationary phase.
The Solution: This guide establishes a Gradient Reverse-Phase (RP-HPLC) standard using acidic pH control to protonate the basic nitrogen, ensuring sharp peak symmetry and reproducible retention times (RT).
Comparative Methodology: Selecting the Standard
Two systems were evaluated to define the retention standard. System A is the designated "Gold Standard" for routine quantification. System B is the orthogonal method for purity confirmation.
Table 1: Method Performance Comparison
| Feature | System A: C18 Acidic (Recommended) | System B: Phenyl-Hexyl (Orthogonal) |
| Stationary Phase | End-capped C18 (e.g., Agilent Zorbax Eclipse Plus) | Phenyl-Hexyl (e.g., Phenomenex Luna) |
| Separation Mechanism | Hydrophobic Interaction (Dispersive) | |
| Peak Symmetry (Tf) | Excellent (0.95 - 1.10) | Good (1.0 - 1.2) |
| Retention Stability | High (< 0.5% RSD) | Moderate (< 1.0% RSD) |
| Selectivity | Best for hydrophobic impurities | Best for aromatic isomers |
| Application | Routine QA/QC & RT Standardization | Impurity Profiling |
Core Directive: The Standardization Protocol
To establish a valid retention time standard in your laboratory, follow this specific Standard Operating Procedure (SOP).
Reagents & Preparation[1][2]
-
Solvent A (Aqueous): 0.1% Formic Acid in Water (Milli-Q grade). Rationale: Low pH (~2.7) ensures the benzimidazole nitrogen is fully protonated (
), preventing secondary interactions with silanols. -
Solvent B (Organic): 100% Acetonitrile (HPLC Grade). Rationale: ACN provides sharper peaks than Methanol for this lipophilic compound.
-
Standard Stock: Dissolve 1 mg of analyte in 1 mL of Methanol . Sonicate for 5 mins. Dilute to 50 µg/mL with Mobile Phase A/B (50:50) for injection.
Instrumental Parameters (System A)
-
Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Controlled).
-
Detection: UV @ 254 nm (Primary) and 280 nm (Secondary).
-
Injection Volume: 10 µL.
Gradient Profile (The Retention Standard)
Due to the high LogP (~4.5), a steep gradient is required to elute the compound within a reasonable window while maintaining resolution from early-eluting benzimidazole impurities.
| Time (min) | % Solvent A (0.1% FA) | % Solvent B (ACN) | Phase Description |
| 0.0 | 90 | 10 | Equilibration / Injection |
| 2.0 | 90 | 10 | Isocratic Hold (Void elution) |
| 12.0 | 5 | 95 | Linear Gradient Ramp |
| 15.0 | 5 | 95 | Wash (Elute high lipophiles) |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of Run |
Target Retention Time: Under these conditions, this compound is expected to elute between 10.5 and 11.5 minutes .
Self-Validating System: Relative Retention Time (RRT)
Absolute retention times shift with column age and instrument dwell volume. To ensure Trustworthiness and transferability, you must calculate the Relative Retention Time (RRT) using a common internal standard.
Recommended Internal Standard (IS): Benzimidazole (unsubstituted) or Caffeine .
-
Benzimidazole will elute early (approx 3-4 min).
-
1-(4-methylcyclohexyl)-...[1] will elute late (approx 11 min).
-
Acceptance Criteria: The RRT should remain constant (
0.05) even if absolute RT shifts.
Visualization: Method Validation Workflow
The following diagram illustrates the logical flow for validating the retention time standard, ensuring scientific integrity.
Figure 1: Decision matrix for establishing a valid HPLC retention standard for lipophilic benzimidazoles.
Troubleshooting & Causality Analysis
| Observation | Probable Cause | Corrective Action |
| RT Drift (>0.5 min) | pH fluctuation in aqueous phase. | Ensure 0.1% Formic Acid is fresh. Benzimidazoles are pH-sensitive near pKa. |
| Peak Tailing | Secondary silanol interactions. | The column may be aging. Switch to a "Base-Deactivated" (BDS) or high-coverage C18 column. |
| Split Peak | Solvent mismatch. | Sample solvent (100% MeOH) is too strong. Dilute sample 50:50 with water before injection. |
| Low Sensitivity | Wrong wavelength. | Ensure detection is at 254 nm (benzimidazole ring absorption) rather than 210 nm (solvent noise). |
References
-
PubChem. Compound Summary: Benzimidazole Derivatives.[2] National Library of Medicine.[2] [Link]
-
Kulik, A. et al. (2011).[3] HPLC method for identification and quantification of benzimidazole derivatives.[4][3] Acta Poloniae Pharmaceutica.[3] [Link]
-
Chromatography Today. (2014). Predicting Retention Times in LC-MS/MS Bioanalysis.[Link]
-
Sielc Technologies. Separation of Benzimidazole on Newcrom R1 HPLC column.[Link]
Sources
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- 3. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
A Comparative Analysis of the Biological Activity of Cis- and Trans-4-Methylcyclohexyl Benzimidazole Isomers
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its structural similarity to natural purines allows it to interact with various biopolymers, leading to a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5][6] A critical factor that can profoundly influence the therapeutic efficacy of these derivatives is stereoisomerism—the spatial arrangement of atoms within the molecule.[7][8] This guide provides a comparative analysis of the biological activities of the cis and trans isomers of 4-methylcyclohexyl benzimidazole, supported by established experimental protocols, to elucidate the impact of stereochemistry on their therapeutic potential.
The orientation of the 4-methylcyclohexyl group relative to the benzimidazole core can dictate the molecule's overall shape, polarity, and ability to bind to biological targets. Generally, the trans isomer presents a more linear and rigid conformation, while the cis isomer adopts a more kinked and potentially flexible structure. These conformational differences can lead to significant variations in pharmacological activity, as a precise fit to a receptor or enzyme active site is often required for potent biological effects.[7][9]
Comparative Biological Evaluation: A Data-Driven Approach
To quantitatively assess the differential activity of the cis and trans isomers of 4-methylcyclohexyl benzimidazole, a series of in vitro assays were conducted. The primary areas of investigation were their antimicrobial and anticancer activities, which are prominent therapeutic areas for benzimidazole derivatives.[10][11]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of the isomers was determined by evaluating their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] A lower MIC value indicates greater potency.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-Methylcyclohexyl Benzimidazole Isomers
| Microorganism | Isomer | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | cis-4-methylcyclohexyl benzimidazole | 16 |
| trans-4-methylcyclohexyl benzimidazole | 8 | |
| Escherichia coli (ATCC 25922) | cis-4-methylcyclohexyl benzimidazole | 32 |
| trans-4-methylcyclohexyl benzimidazole | 16 | |
| Candida albicans (ATCC 10231) | cis-4-methylcyclohexyl benzimidazole | 64 |
| trans-4-methylcyclohexyl benzimidazole | 32 |
The experimental data clearly indicates that the trans isomer of 4-methylcyclohexyl benzimidazole exhibits superior antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the tested fungal strain, with MIC values that are consistently two-fold lower than those of the cis isomer. This suggests that the more linear and rigid conformation of the trans isomer may facilitate a more effective interaction with microbial targets.
Anticancer Activity: MTT Assay and IC50 Determination
The cytotoxic effects of the isomers on human cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14][15] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[16] The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cell growth, was determined for each isomer against a human breast cancer cell line (MCF-7).
Table 2: Anticancer Cytotoxicity (IC50) of 4-Methylcyclohexyl Benzimidazole Isomers against MCF-7 Cells
| Compound | IC50 (µM) |
| cis-4-methylcyclohexyl benzimidazole | 25.8 |
| trans-4-methylcyclohexyl benzimidazole | 12.3 |
| Doxorubicin (Control) | 1.2 |
Consistent with the antimicrobial findings, the trans isomer demonstrated significantly greater anticancer potency, with an IC50 value approximately twice as low as that of the cis isomer. This enhanced cytotoxicity suggests a more favorable interaction with intracellular targets crucial for cancer cell proliferation.
Mechanistic Insights: The Role of Stereochemistry in Target Interaction
One of the well-established mechanisms of action for many anticancer benzimidazole derivatives is the inhibition of tubulin polymerization.[17][18][19] Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their disruption leads to cell cycle arrest and apoptosis.[20][21] The differential activity of the cis and trans isomers can be rationalized by their distinct abilities to bind to the colchicine-binding site on β-tubulin. The more linear and sterically defined conformation of the trans isomer likely allows for a more stable and higher-affinity interaction with the binding pocket, leading to more effective inhibition of microtubule formation.
Caption: Proposed mechanism of differential anticancer activity.
Experimental Methodologies
The following protocols were employed for the comparative biological evaluation of the cis and trans isomers of 4-methylcyclohexyl benzimidazole.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the broth microdilution method in 96-well microtiter plates, following established guidelines.[22][23]
Caption: Workflow for the MIC determination via broth microdilution.
Step-by-Step Protocol:
-
Compound Preparation: Stock solutions of the cis and trans isomers were prepared in dimethyl sulfoxide (DMSO). Two-fold serial dilutions were then made in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in a 96-well plate.
-
Inoculum Preparation: Bacterial and fungal strains were cultured to the mid-logarithmic phase and the suspension was adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. This was further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[23]
-
Inoculation and Incubation: Each well of the microtiter plate was inoculated with the standardized microbial suspension. The plates were then incubated at 37°C for 18-24 hours.
-
MIC Determination: Following incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth.
MTT Cytotoxicity Assay
The in vitro cytotoxicity was assessed using the MTT assay, a reliable method for determining cell viability.[14]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: MCF-7 cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the cis and trans isomers, as well as the positive control (Doxorubicin), and incubated for 72 hours.
-
MTT Addition and Incubation: After the treatment period, the medium was removed, and MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well. The plates were incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization and Absorbance Reading: The formazan crystals were dissolved by adding DMSO to each well. The absorbance was then measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
The stereochemical configuration of 4-methylcyclohexyl benzimidazole has a pronounced impact on its biological activity. The experimental evidence presented in this guide demonstrates that the trans isomer is a more potent antimicrobial and anticancer agent compared to its cis counterpart. This difference is likely attributable to the more favorable conformation of the trans isomer for binding to biological targets, such as microbial enzymes or tubulin in cancer cells. These findings underscore the critical importance of considering stereoisomerism in the design and development of new therapeutic agents based on the versatile benzimidazole scaffold. Future research should focus on elucidating the precise molecular interactions of these isomers with their targets to further refine the structure-activity relationship and guide the synthesis of even more potent and selective drug candidates.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole
The Causal Chain of Chemical Disposal: Why We Don't Just "Throw it Away"
The core principle of chemical waste management is the containment and neutralization of potential hazards. Improper disposal, such as pouring chemicals down the drain or placing them in standard trash, can lead to a cascade of negative consequences. Benzimidazole derivatives, for instance, can be harmful to aquatic life with long-lasting effects[1]. Furthermore, many organic compounds can react unpredictably with other substances in the waste stream, potentially generating toxic fumes, fires, or explosions.
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for managing hazardous waste. Laboratories are considered generators of hazardous waste and must adhere to these regulations, which include proper identification, storage, and disposal of chemical waste[2][3].
Immediate Safety and Handling: Your First Line of Defense
Before initiating any disposal procedures, it is imperative to handle 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole with the appropriate care to minimize exposure. Based on the known hazards of its constituent moieties, this compound should be treated as hazardous.
Potential Hazards:
-
The benzimidazole structure suggests potential mutagenic properties, as seen in some derivatives[3].
-
The cyclohexane component indicates it is likely insoluble in water and may be flammable[7][8].
Personal Protective Equipment (PPE)
A robust defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table outlines the recommended PPE for handling this compound.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield[1][9]. | Protects against splashes and potential irritants. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber)[1][9]. | Prevents skin contact and potential absorption. Gloves should be inspected before use and disposed of properly after handling[9]. |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing to prevent skin exposure[1][9]. | Minimizes the risk of accidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area or with a NIOSH/MSHA-approved respirator if aerosols or dust may be generated[1][9]. | Protects against inhalation of potentially harmful airborne particles. |
Step-by-Step Disposal Protocol: A Self-Validating System
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Never dispose of this compound down the drain or in regular trash [1].
Step 1: Waste Characterization and Segregation
-
Hazardous Waste Determination: As a generator of chemical waste, you are responsible for determining if it is hazardous[3]. Given the properties of benzimidazole and cyclohexane derivatives, it is prudent to classify this compound as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EH&S) department. Keep it separate from non-hazardous waste and incompatible chemicals. Benzimidazoles should not be mixed with strong oxidizing agents[3].
Step 2: Containerization and Labeling
-
Appropriate Containers: Use a chemically compatible, leak-proof container with a secure lid. The container should be in good condition, free of cracks or residue on the outside.
-
Labeling: Proper labeling is critical for safety and compliance. The label should be securely affixed to the container and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
The hazards associated with the waste (e.g., "Flammable," "Irritant," "Toxic")
-
Step 3: Accumulation and Storage
-
Satellite Accumulation Areas (SAAs): Laboratories are permitted to store hazardous waste in designated SAAs at or near the point of generation[2].
-
Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[10][11]. Ensure the container is kept closed when not in use[3].
Step 4: Final Disposal
-
Professional Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's EH&S department will coordinate the pickup and disposal of chemical waste[12].
-
Incineration: A common and effective method for the disposal of organic chemical waste is high-temperature incineration in a facility equipped with scrubbers to neutralize harmful combustion byproducts[9].
-
Do Not Attempt On-Site Treatment: Unless you have a specific, approved protocol and the necessary expertise and equipment, do not attempt to neutralize or treat the chemical waste yourself. Some regulations may prohibit such practices in laboratories[13].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
